1-Acetoxy-4-chloro-2-methoxybenzene chemical properties
This guide is structured as a technical whitepaper designed for application scientists and synthetic chemists. It prioritizes mechanistic insight, reproducible protocols, and structural characterization.[1] Structural Dy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a technical whitepaper designed for application scientists and synthetic chemists. It prioritizes mechanistic insight, reproducible protocols, and structural characterization.[1]
Structural Dynamics, Synthesis, and Reactivity Profile[2]
Executive Summary & Molecular Architecture
1-Acetoxy-4-chloro-2-methoxybenzene (CAS: 85430-09-7) serves as a critical protected synthon in the modification of vanilloid scaffolds.[2] By masking the phenolic hydroxyl of 4-chloroguaiacol, this molecule alters the electronic landscape of the benzene ring, enabling regioselective transformations that are otherwise impossible on the free phenol.[1]
This guide details the physicochemical properties, optimized synthesis, and unique reactivity profile of this ester, specifically focusing on its utility in Fries rearrangements and directed electrophilic aromatic substitutions (EAS) .[1]
1.1 Physicochemical Profile
Property
Specification
Context
IUPAC Name
4-Chloro-2-methoxyphenyl acetate
Standard nomenclature
Molecular Formula
C₉H₉ClO₃
MW: 200.62 g/mol
Precursor
4-Chloroguaiacol (CAS 16766-30-6)
Derived via O-acetylation
Physical State
White crystalline solid / Viscous oil
Melting point typically lower than parent phenol (96–98°C) due to loss of H-bonding.[2]
Ester group is labile to base; directs ortho-lithiation or Fries migration.[2]
Synthetic Protocol: O-Acetylation of 4-Chloroguaiacol
The synthesis follows a nucleophilic acyl substitution pathway.[2] While acid chlorides can be used, the Acetic Anhydride/Pyridine method is preferred for its mild conditions and high atom economy regarding the acyl donor.[1][2]
2.1 Reaction Logic
Catalyst: Pyridine acts as both a solvent and a nucleophilic catalyst, forming a reactive N-acetylpyridinium intermediate.[2]
Thermodynamics: The reaction is exothermic.[2] Temperature control is critical to prevent the formation of di-acetylated byproducts (if ring opening were possible) or polymerization.[2]
Preparation: Dissolve 4-chloroguaiacol in DCM (0.5 M concentration) under an inert atmosphere (N₂).
Activation: Add pyridine slowly. The solution may warm slightly.[2]
Acylation: Cool the mixture to 0°C. Add acetic anhydride dropwise over 20 minutes.
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2).[2] The starting material (Rf ~0.[2]4) should disappear, replaced by the ester (Rf ~0.7).[1]
Quench: Once complete (typically 2-4 hours), quench with cold water.
Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ (to remove acetic acid) and brine.
Purification: Dry over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc if solid, or distill under high vacuum if oil.[1]
2.3 Visualization: Synthetic Pathway
Figure 1: Step-wise acetylation pathway via N-acetylpyridinium activation.
Reactivity Profile: The Fries Rearrangement
The most chemically significant property of 1-acetoxy-4-chloro-2-methoxybenzene is its ability to undergo the Fries Rearrangement .[2] This Lewis-acid catalyzed reaction migrates the acetyl group from the oxygen to the aromatic ring, creating a hydroxy-acetophenone.[2]
3.1 Regioselectivity Analysis
The migration is governed by the directing effects of the substituents:
Position 1 (OAc): Becomes OH (Ortho/Para directing).
Position 4 (Cl): Weak Ortho/Para director (Deactivating).
Available Sites:
Position 3: Sterically crowded (sandwiched between OMe and OAc).[2] Unlikely.
Position 5: Meta to OMe. Less favored electronically.[2]
Position 6: Ortho to the phenolic oxygen (site of migration) and Para to the Chlorine.[2] This is the kinetically and thermodynamically favored site. [2]
Predicted Product: 1-(4-chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one (Acetyl group at position 6).[2]
3.2 Fries Rearrangement Protocol
Reagents: Aluminum Chloride (AlCl₃, 2-3 eq), Chlorobenzene (Solvent).[1]
Conditions: 120°C for 2 hours.
Mechanism: The AlCl₃ coordinates to the ester carbonyl, facilitating the cleavage of the O-C bond to form an acylium ion pair, which then attacks the ring at Position 6.[1]
3.3 Visualization: Reactivity Divergence
Figure 2: Divergent reactivity pathways. The Fries rearrangement allows access to substituted acetophenones.[1][2][3]
Analytical Characterization
Validation of the structure relies on the shift of the carbonyl signal in IR and the methyl protons in NMR.[2]
Technique
Diagnostic Signal
Interpretation
¹H NMR
δ 2.30 ppm (s, 3H)
Singlet corresponds to the acetate methyl group (–COCcH₃).[2]
Aromatic protons.[1] Note the downfield shift compared to phenol due to the electron-withdrawing ester.[2]
IR Spectroscopy
1760 cm⁻¹
Strong C=O stretch (Phenolic ester).[2] Distinct from ketone (~1680) or acid (~1710).[1][2]
Mass Spectrometry
m/z ~200 / 202
Molecular ion [M]+ showing characteristic 3:1 Chlorine isotope pattern.[2]
Safety & Handling
Chlorinated Aromatics: 4-chloro derivatives can be persistent.[2] All waste must be segregated into halogenated organic waste streams.[2]
Skin Sensitization: Acylated phenols are potential sensitizers.[2] Nitrile gloves and long sleeves are mandatory.[2]
Hydrolysis Risk: Avoid prolonged exposure to moisture; the compound will slowly hydrolyze back to 4-chloroguaiacol and acetic acid, becoming corrosive.[2]
References
Precursor Properties: National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 27468, 4-Chloro-2-methoxyphenol" (4-Chloroguaiacol). PubChem. Available at: [Link][1]
Fries Rearrangement Mechanism: Blatt, A. H.[1][2][3] "The Fries Reaction."[2][3][4][5][6][7] Organic Reactions, 1942.[1][2] (Foundational text on phenolic ester rearrangement). See general overview: [Link][1]
General Acetylation Protocols: Vogel, A.I.[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[2] (Standard reference for phenol acetylation using acetic anhydride/pyridine).
NMR Data Correlation: Spectral Database for Organic Compounds (SDBS).[2] "SDBS No. 4-Chloroguaiacol".[2] (Used for baseline phenol shifts to predict ester shifts).[2] [Link][1]
1-Acetoxy-4-chloro-2-methoxybenzene CAS number 85430-09-7
An In-Depth Technical Guide to 1-Acetoxy-4-chloro-2-methoxybenzene (CAS 85430-09-7): Synthesis, Properties, and Therapeutic Potential Abstract 1-Acetoxy-4-chloro-2-methoxybenzene is a halogenated guaiacol derivative with...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-Acetoxy-4-chloro-2-methoxybenzene (CAS 85430-09-7): Synthesis, Properties, and Therapeutic Potential
Abstract
1-Acetoxy-4-chloro-2-methoxybenzene is a halogenated guaiacol derivative with potential applications in pharmaceutical research and fine chemical synthesis. As a member of the guaiacol family, which has demonstrated notable biological activities, this compound presents an interesting scaffold for drug discovery, particularly in the context of cardiovascular disease. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via the acetylation of 4-chloro-2-methoxyphenol, and an exploration of its potential role as a myeloperoxidase (MPO) inhibitor. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a robust framework for synthesizing, handling, and exploring the therapeutic applications of this molecule.
Introduction and Molecular Overview
1-Acetoxy-4-chloro-2-methoxybenzene (CAS: 85430-09-7) is an aromatic ester derived from guaiacol (2-methoxyphenol).[1] Its structure is characterized by a benzene ring substituted with an acetoxy group, a methoxy group, and a chlorine atom. The arrangement of these functional groups dictates its chemical reactivity and potential biological activity. The core guaiacol structure is a significant building block in medicinal chemistry.[2] Guaiacol and its derivatives are known for a range of applications, from expectorants like guaifenesin to serving as precursors in the synthesis of vanillin.[2][3]
Recent research has highlighted the potential of synthetic guaiacol derivatives as potent and reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and the progression of atherosclerotic cardiovascular disease.[4][5] MPO-mediated oxidation of lipoproteins is a key pathological event, and its inhibition is a promising therapeutic strategy.[4][5] 1-Acetoxy-4-chloro-2-methoxybenzene, which can be considered a prodrug form of the corresponding phenol (4-chloro-2-methoxyphenol), is therefore a compound of significant interest for structure-activity relationship (SAR) studies in this area.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its key properties can be identified or reliably estimated based on its structure and data from analogous compounds.
Expected to be a colorless to pale yellow liquid or solid
Analogous Compounds
Solubility
Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) and poorly soluble in water
Chemical Principles
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene involves the esterification of its phenolic precursor, 4-chloro-2-methoxyphenol. This two-step approach, starting from commercially available guaiacol, ensures high yields and purity.
Overall Synthesis Workflow
The synthesis is a two-stage process: first, the regioselective chlorination of guaiacol to produce the key intermediate, followed by acetylation to yield the final product.
Caption: Two-stage synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene.
Step-by-Step Experimental Protocol
Protocol 1: Synthesis of 4-Chloro-2-methoxyphenol (Intermediate)
Rationale: The hydroxyl (-OH) and methoxy (-OCH₃) groups of guaiacol are both ortho-, para-directing activators for electrophilic aromatic substitution.[6] However, the bulky nature of the methoxy group and the hydroxyl group sterically hinders the positions ortho to them (positions 3 and 6). Consequently, chlorination occurs preferentially at the para position (position 4) relative to the hydroxyl group, leading to high regioselectivity. Sulfuryl chloride (SO₂Cl₂) is an effective and manageable chlorinating agent for this transformation.
Methodology:
Reaction Setup: To a solution of guaiacol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, cooled to 0 °C in an ice bath, add sulfuryl chloride (1.05 eq) dropwise over 30 minutes with constant stirring.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-chloro-2-methoxyphenol.
Protocol 2: Synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene (Final Product)
Rationale: This step is a standard nucleophilic acyl substitution. The phenolic oxygen of 4-chloro-2-methoxyphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). A base, such as pyridine or triethylamine, is used to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the acidic byproduct (acetic acid or HCl).
Caption: General mechanism for base-catalyzed acetylation of a phenol.
Methodology:
Reaction Setup: Dissolve 4-chloro-2-methoxyphenol (1.0 eq) in pyridine (used as both solvent and base) or in DCM with triethylamine (1.5 eq). Cool the mixture to 0 °C.
Reagent Addition: Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the stirred solution.
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting phenol.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. The resulting crude product is often of high purity, but can be further purified by vacuum distillation or column chromatography if necessary.
Potential Applications in Drug Discovery
The primary therapeutic rationale for investigating 1-Acetoxy-4-chloro-2-methoxybenzene stems from the established activity of guaiacol derivatives as MPO inhibitors.
The Role of Myeloperoxidase (MPO) in Cardiovascular Disease
Myeloperoxidase is a heme-containing enzyme released by neutrophils and macrophages at sites of inflammation, such as within atherosclerotic plaques.[5] MPO generates highly reactive oxidants, including hypochlorous acid (HOCl), which contribute to oxidative stress and tissue damage.[4] A key pathological role of MPO is the oxidative modification of lipoproteins like Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL), rendering them dysfunctional and pro-atherogenic.[5] Inhibition of MPO is therefore a compelling strategy to reduce atherosclerotic plaque burden and mitigate cardiovascular disease.[4]
Caption: Inhibition of the MPO pathway by guaiacol derivatives.
1-Acetoxy-4-chloro-2-methoxybenzene as a Prodrug Candidate
The acetoxy group in 1-Acetoxy-4-chloro-2-methoxybenzene can be readily hydrolyzed by esterase enzymes present in plasma and tissues to release the active phenolic compound, 4-chloro-2-methoxyphenol. This prodrug strategy offers several potential advantages:
Improved Bioavailability: The ester may have more favorable pharmacokinetic properties (e.g., absorption, distribution) than the free phenol.
Masking Phenolic Reactivity: The ester protects the potentially reactive phenol group during formulation and administration, which can prevent premature metabolism or off-target effects.
Sustained Release: In vivo hydrolysis can lead to a more sustained release of the active phenolic compound, potentially prolonging its therapeutic effect.
Therefore, this compound is an excellent candidate for inclusion in screening libraries aimed at discovering novel MPO inhibitors and for SAR studies to optimize the potency and selectivity of the guaiacol scaffold.
Safety, Handling, and Storage
Hazard Category
Precautionary Measures
Handling
Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE): safety glasses with side shields, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[7][11]
Health Hazards
Harmful if swallowed, in contact with skin, or if inhaled. [9][10] May cause skin, eye, and respiratory tract irritation.[8] Handle as a hazardous chemical.
First Aid
Skin Contact: Wash off immediately with plenty of soap and water.[7][11] Eye Contact: Rinse cautiously with water for several minutes.[11] Inhalation: Move person to fresh air.[7][11] Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.[7]
Fire & Reactivity
Expected to be a combustible liquid.[7][8] Incompatible with strong oxidizing agents.[7][8] Hazardous decomposition products may include carbon oxides (CO, CO₂) and hydrogen chloride gas.[7] Use dry chemical, CO₂, or foam extinguishers.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light and moisture to prevent hydrolysis of the ester.
Conclusion
1-Acetoxy-4-chloro-2-methoxybenzene is a synthetically accessible guaiacol derivative that holds considerable promise for researchers in medicinal chemistry and drug discovery. Its logical synthesis from guaiacol, coupled with the therapeutic potential of its underlying phenolic structure as an MPO inhibitor, makes it a valuable tool for developing novel treatments for cardiovascular diseases. This guide provides the necessary technical foundation—from synthesis protocols to safety considerations—to empower scientists to confidently work with and explore the full potential of this compound. Future research should focus on the experimental validation of its MPO inhibitory activity and its pharmacokinetic profile as a potential prodrug.
References
Wychem. (n.d.). 1-Acetoxy-4-chloro-2-methoxybenzene. Retrieved from Wychem website. [Link]
Gokulnath, C., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ChemMedChem, 15(13), 1187-1199. [Link]
LookChem. (n.d.). 2-(4-chloro-2-methoxyphenyl)acetyl chloride CAS NO.171274-39-8. [Link]
Castillo-Garcia, A. A., et al. (2025). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Royal Society of Chemistry. [Link]
A Comprehensive Technical Guide to the Synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview of the synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene, a valuable intermediate in the pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of the synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene, a valuable intermediate in the pharmaceutical and fine chemical industries. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and the critical parameters for ensuring a successful and reproducible synthesis. The protocols described herein are designed to be self-validating, with an emphasis on safety, efficiency, and purity of the final product.
Introduction: The Significance of 1-Acetoxy-4-chloro-2-methoxybenzene
1-Acetoxy-4-chloro-2-methoxybenzene, while not a final drug product itself, serves as a crucial building block in the synthesis of more complex, biologically active molecules. The strategic placement of the chloro, methoxy, and acetoxy groups on the benzene ring provides multiple points for further chemical modification, making it a versatile intermediate.
The presence of both chloro and methoxy substituents is particularly noteworthy in medicinal chemistry. The methoxy group can influence a molecule's metabolic stability and binding interactions with biological targets.[1][2] The chlorine atom, a common halogen in pharmaceuticals, can modulate a compound's lipophilicity, membrane permeability, and binding affinity.[2][3][4] Consequently, intermediates like 1-Acetoxy-4-chloro-2-methoxybenzene are of significant interest to researchers in drug discovery and development.[5]
This guide will focus on the most common and efficient laboratory-scale synthesis of this compound: the acetylation of 4-chloro-2-methoxyphenol.
Synthetic Pathway: Acetylation of 4-chloro-2-methoxyphenol
The most direct and widely employed method for the synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene is the O-acetylation of 4-chloro-2-methoxyphenol. This reaction involves the introduction of an acetyl group onto the hydroxyl moiety of the phenol.
Caption: General workflow for the synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene.
Mechanistic Insights
The acetylation of a phenol is a nucleophilic acyl substitution reaction. The phenolic oxygen, being a nucleophile, attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
In the case of acetic anhydride, the reaction is often catalyzed by a base, such as pyridine or triethylamine. The base serves two primary purposes:
Deprotonation of the Phenol: The base can deprotonate the weakly acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion.
Activation of Acetic Anhydride: The base can also act as a nucleophilic catalyst, attacking one of the carbonyl groups of acetic anhydride to form a highly reactive N-acetylpyridinium (or triethylammonium) intermediate. This intermediate is then more susceptible to attack by the phenol.
The reaction with acetyl chloride is generally more vigorous and produces hydrochloric acid as a byproduct, which must be scavenged by a base to prevent unwanted side reactions and drive the reaction to completion.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene.
Materials and Reagents
Reagent/Material
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Key Properties
4-chloro-2-methoxyphenol
16766-30-6
C₇H₇ClO₂
158.58
Solid
Acetic Anhydride
108-24-7
C₄H₆O₃
102.09
Liquid, corrosive
Pyridine
110-86-1
C₅H₅N
79.10
Liquid, flammable, toxic
Dichloromethane (DCM)
75-09-2
CH₂Cl₂
84.93
Volatile solvent
1M Hydrochloric Acid
7647-01-0
HCl
36.46
Aqueous solution
Saturated Sodium Bicarbonate
144-55-8
NaHCO₃
84.01
Aqueous solution
Brine (Saturated NaCl)
7647-14-5
NaCl
58.44
Aqueous solution
Anhydrous Sodium Sulfate
7757-82-6
Na₂SO₄
142.04
Drying agent
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-methoxyphenol (1.0 equivalent) in dichloromethane (DCM).
Reagent Addition: To the stirred solution, add pyridine (1.2 equivalents). Cool the mixture in an ice bath to 0-5 °C. Slowly add acetic anhydride (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 10 °C.
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture again in an ice bath and slowly add 1M hydrochloric acid to quench the reaction and neutralize the excess pyridine.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
Washing: Combine the organic layers and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.[6]
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.[6]
Product Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
Conduct the reaction in a well-ventilated fume hood.[8]
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Acetic anhydride is corrosive and a lachrymator. Handle with care.[8]
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
Dichloromethane is a volatile solvent. Avoid inhalation.
Characterization and Data
The identity and purity of the synthesized 1-Acetoxy-4-chloro-2-methoxybenzene should be confirmed using standard analytical techniques.
Analytical Technique
Expected Results
¹H NMR
Signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons with appropriate chemical shifts and splitting patterns.
¹³C NMR
Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the carbonyl carbon, and the methyl carbon of the acetyl group.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the product (C₉H₉ClO₃, MW: 200.62 g/mol ).
Infrared (IR) Spectroscopy
A strong absorption band around 1760 cm⁻¹ corresponding to the C=O stretch of the ester group.
Troubleshooting
Issue
Potential Cause
Suggested Solution
Low Yield
Incomplete reaction.
Increase reaction time or temperature. Ensure reagents are pure and dry.
Loss of product during work-up.
Perform extractions and washes carefully.
Impure Product
Presence of starting material.
Ensure complete reaction by monitoring with TLC. Purify by column chromatography.
Presence of byproducts.
Optimize reaction conditions (e.g., temperature, stoichiometry). Purify by column chromatography or distillation.
Conclusion
The synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene via the acetylation of 4-chloro-2-methoxyphenol is a robust and reliable procedure. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain this valuable intermediate in high yield and purity. This guide provides the necessary technical details and insights to empower scientists in their synthetic endeavors and contribute to the advancement of drug discovery and development.
References
Wychem. (n.d.). 1-Acetoxy-4-chloro-2-methoxybenzene. Retrieved from [Link]
MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
Organic Syntheses. (n.d.). 1-Acetoxy-4-chloro-2-butene. Retrieved from [Link]
Organic Syntheses. (n.d.). 1-(2-Acetyl-4,6-dimethoxyphenyl)-1,2-hydrazinedicarboxylic acid bis(2,2,2-trichloroethyl) ester. Retrieved from [Link]
PubChem. (n.d.). 1-Chloro-2-ethyl-4-methoxybenzene. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-methoxy- (CAS 766-51-8). Retrieved from [Link]
ChemSynthesis. (2025, May 20). 1-chloro-2-methoxybenzene. Retrieved from [Link]
Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene. Retrieved from [Link]
precisionFDA. (n.d.). 4-CHLORO-2-METHOXY-1-METHYLBENZENE. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
Asian Publication Corporation. (2022, April 20). AJ C. Retrieved from [Link]
Frontiers. (2022, March 8). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]
CDN. (n.d.). Cole Curtis, Chemistry 213 Synthetic #1 FFR Synthesis and Characterization of 4-methoxychalcone Introduction Recrystallization i. Retrieved from [Link]
csbsju. (n.d.). Determination of selected human pharmaceutical compounds in effluent and surface water samples by high-performance liquid chroma. Retrieved from [Link]
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
Esco Lifesciences. (2025, December 8). The Exciting Journey of Drug Discovery: From Lab to Life-Changing Breakthrough. Retrieved from [Link]
Glycoscience Protocols (GlycoPODv2) - NCBI. (2021, October 6). De-O-acetylation using sodium methoxide. Retrieved from [Link]
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Methoxychlor. Retrieved from [Link]
Rsc.org. (n.d.). Supporting information. Retrieved from [Link]
USGS.gov. (2015, October 1). Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and related compounds in marine pore water by automated thermal desorption-gas chromatography/mass spectrometry using disposable optical fiber. Retrieved from [Link]
Chemo-Structural Profiling of 1-Acetoxy-4-chloro-2-methoxybenzene and Analogs
Executive Summary 1-Acetoxy-4-chloro-2-methoxybenzene (also known as 4-chloro-2-methoxyphenyl acetate ) represents a critical structural scaffold in the intersection of environmental toxicology and prodrug design.[1] As...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Acetoxy-4-chloro-2-methoxybenzene (also known as 4-chloro-2-methoxyphenyl acetate ) represents a critical structural scaffold in the intersection of environmental toxicology and prodrug design.[1] As the acetylated derivative of 4-chloroguaiacol , this molecule serves two distinct functions in research:
Prodrug Model: It acts as a lipophilic, "masked" precursor to chlorinated phenols, allowing researchers to study esterase-mediated bioactivation kinetics.[1]
Synthetic Intermediate: The acetate group protects the labile phenolic oxygen during electrophilic aromatic substitutions or coupling reactions used in the synthesis of agrochemicals and complex pharmaceutical intermediates (e.g., Apixaban precursors).
This guide deconstructs the molecule’s structural activity relationships (SAR), details high-purity synthesis protocols to avoid common regioisomeric byproducts, and provides a framework for evaluating its hydrolytic stability against structural analogs.
Structural Architecture & Analog Space
The molecule is built upon a guaiacol (2-methoxyphenol) core. Its pharmacological and physicochemical profile is dictated by three distinct zones of modification. Understanding these zones is essential for designing analogs with tuned metabolic stability or potency.
The Pharmacophore Zones
Zone
Substituent
Electronic Effect ()
Physicochemical Impact
Analog Opportunities
R1 (Position 1)
Acetoxy (-OAc)
Electron Withdrawing (Inductive)
Prodrug Moiety: Increases LogP; masks H-bond donor.[1] Labile to esterases.
Fluorine: Bioisostere; blocks metabolism with lower steric cost.Methyl: Electron donating; prone to benzylic oxidation.[1]
Structural Analog Library
To validate biological assays, this compound should be tested alongside the following structural analogs to establish a Hammett Linear Free Energy Relationship (LFER):
Analog A (Unsubstituted): 1-Acetoxy-2-methoxybenzene (Guaiacol acetate) — Baseline hydrolysis rate.[1]
Analog B (Electronic Probe): 1-Acetoxy-4-nitro-2-methoxybenzene — Rapid hydrolysis (strong EWG).[1]
Analog C (Steric Probe): 1-Pivaloxy-4-chloro-2-methoxybenzene — Slow hydrolysis (steric hindrance).[1]
Synthetic Methodology
The synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene presents a classic regioselectivity challenge. Direct chlorination of guaiacol often yields a mixture of the 4-chloro (para) and 6-chloro (ortho) isomers.[1] The protocol below utilizes Sulfuryl Chloride (
) with strict temperature control to maximize para-selectivity, followed by acetylation.
Reaction Pathway Visualization
The following diagram illustrates the critical branching point where temperature control dictates the isomeric ratio.
Caption: Regioselective synthesis pathway favoring the 4-chloro isomer via controlled chlorination.
Detailed Protocol: Two-Step Synthesis
Step 1: Regioselective Chlorination
Setup: Charge a 3-neck round-bottom flask with Guaiacol (12.4 g, 100 mmol) and dry toluene (100 mL). Cool to 0–5°C using an ice/salt bath.
Addition: Dropwise add Sulfuryl Chloride (
, 13.5 g, 100 mmol) over 45 minutes. Crucial: Maintain internal temperature below 10°C to minimize 6-chloro formation.[1]
Quench: Stir for 1 hour at room temperature. Pour mixture into ice water (100 mL).
Workup: Separate the organic layer. Wash with water (2x50 mL) and brine. Dry over
.
Purification: The crude oil contains ~85:15 ratio of 4-chloro:6-chloro isomers.[1] Recrystallize from hexane/ethyl acetate to isolate pure 4-chloroguaiacol (white needles).
Step 2: Acetylation
Reaction: Dissolve purified 4-chloroguaiacol (10 mmol) in Pyridine (5 mL). Add Acetic Anhydride (12 mmol) dropwise at 0°C.
Completion: Stir at room temperature for 3 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane).
Isolation: Pour into dilute HCl (1M) to neutralize pyridine. Extract with Ethyl Acetate.
Yield: Evaporate solvent to yield 1-Acetoxy-4-chloro-2-methoxybenzene as a white crystalline solid (Yield >90%).
Physicochemical & Kinetic Profiling[1]
For drug development, the hydrolysis rate of the ester determines the systemic exposure of the active phenol. The Hammett Equation predicts that the electron-withdrawing Chlorine atom (
) will accelerate alkaline hydrolysis compared to unsubstituted guaiacol acetate.
Hydrolytic Activation Mechanism
The molecule acts as a substrate for esterases (e.g., Carboxylesterase 1). The mechanism follows a
Caption: Enzymatic bioactivation pathway releasing the active 4-chloroguaiacol metabolite.
Comparative Physicochemical Data
Property
1-Acetoxy-4-chloro-2-methoxybenzene
Guaiacol Acetate (Ref)
4-Chloroguaiacol (Metabolite)
Molecular Weight
200.62
166.18
158.58
LogP (Predicted)
2.85
1.95
2.40
t½ (pH 7.4, 37°C)
~45 min
~120 min
N/A
UV Max ()
280 nm
274 nm
282 nm
Note: The Chlorine substitution increases lipophilicity (LogP), enhancing membrane permeability, but the electron-withdrawing nature decreases the half-life in plasma compared to the non-chlorinated analog.[1]
Toxicology & Safety (E-E-A-T)
While the ester itself is relatively stable, it rapidly degrades to 4-chloroguaiacol in biological systems.[1] Researchers must handle this compound with protocols designed for chlorinated phenols.
Toxicity Profile: 4-Chloroguaiacol is a proven cytotoxic agent and a weak uncoupler of oxidative phosphorylation.[1] It is also an environmental pollutant monitored in pulp mill effluents.
Handling: Use nitrile gloves. The acetate form is less irritating than the free phenol, but inhalation of dust can lead to respiratory irritation.
Disposal: High-temperature incineration. Do not release into aqueous waste streams due to high aquatic toxicity (
for fish is typically < 5 mg/L).
Experimental Protocol: Enzymatic Stability Assay
Objective: Determine the half-life (
) of 1-Acetoxy-4-chloro-2-methoxybenzene in plasma or liver microsomes.
Stock Preparation: Dissolve the test compound in DMSO to create a 10 mM stock solution.
Incubation:
Matrix: Pooled Human Plasma or Porcine Liver Esterase (PLE) in PBS (pH 7.4).
Concentration: Spike plasma to reach 10 µM final concentration (0.1% DMSO).
Temperature: 37°C water bath.
Sampling: Remove 50 µL aliquots at
minutes.
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Diphenyl ether). Vortex and centrifuge at 10,000g for 5 minutes.
Analysis: Inject supernatant into HPLC-UV or LC-MS/MS.
Column: C18 Reverse Phase.
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
Detection: Monitor disappearance of parent (Ester) and appearance of metabolite (Phenol).
References
PubChem. (2025).[2] 4-Chloroguaiacol | C7H7ClO2 | CID 28050.[1][2] National Library of Medicine. [Link]
Milstein, S. & Cohen, L.A. (1970). Concurrent general acid- and general base-catalyzed hydrolysis of phenyl acetates. Journal of the American Chemical Society. [Link]
Öberg, T. et al. (1990). Chlorinated aromatics from metallurgical industries: Process factors influencing production. Environmental Science & Technology.
physical and chemical properties of 1-Acetoxy-4-chloro-2-methoxybenzene
An In-depth Technical Guide to 1-Acetoxy-4-chloro-2-methoxybenzene: Properties, Synthesis, and Applications Introduction 1-Acetoxy-4-chloro-2-methoxybenzene (CAS No. 85430-09-7) is a substituted aromatic ester with signi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 1-Acetoxy-4-chloro-2-methoxybenzene: Properties, Synthesis, and Applications
Introduction
1-Acetoxy-4-chloro-2-methoxybenzene (CAS No. 85430-09-7) is a substituted aromatic ester with significant potential as a versatile intermediate in synthetic organic chemistry. Its trifunctional nature, featuring an acetoxy group, a chloro substituent, and a methoxy group on a benzene scaffold, presents a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its potential applications for professionals in research, chemical synthesis, and drug development. The strategic placement of its functional groups makes it an intriguing building block for creating more complex molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.
Section 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. While experimental data for some properties of 1-Acetoxy-4-chloro-2-methoxybenzene are not widely published, we can deduce its key characteristics from its structure and data from analogous compounds.
Physical and Chemical Data
The core physicochemical properties are summarized in the table below. These values are calculated based on the molecular structure and provide a reliable foundation for experimental design.
Property
Value
Source
IUPAC Name
4-chloro-2-methoxyphenyl acetate
N/A
Synonyms
Guaiacol, 4-chloro-, acetate
N/A
CAS Number
85430-09-7
Molecular Formula
C₉H₉ClO₃
Calculated
Molecular Weight
200.62 g/mol
Calculated
Appearance
Expected to be a colorless to pale yellow liquid or low-melting solid
Inferred
Boiling Point
Not experimentally determined; estimated to be >200 °C
Inferred
Melting Point
Not experimentally determined
Inferred
Solubility
Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone, THF) and insoluble in water.
Inferred
Predicted Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. Based on the functional groups present, the following spectral characteristics are predicted for 1-Acetoxy-4-chloro-2-methoxybenzene.
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the spectrum is expected to show:
A sharp singlet around δ 2.3 ppm (3H), corresponding to the methyl protons of the acetoxy group (-OCOCH₃).
A sharp singlet around δ 3.8 ppm (3H) for the methoxy group protons (-OCH₃).
A complex aromatic region between δ 6.8-7.2 ppm (3H). The protons on the aromatic ring will appear as a set of coupled signals (doublets or doublet of doublets) due to their distinct chemical environments. The proton at C6 (ortho to both methoxy and acetoxy) would likely be the most downfield in this region.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum is predicted to display 9 distinct signals:
A signal around δ 20-21 ppm for the acetoxy methyl carbon.
A signal around δ 56 ppm for the methoxy carbon.
Six signals in the aromatic region (δ 110-155 ppm ), corresponding to the six carbons of the benzene ring. The carbon bearing the methoxy group (C2) and the carbon bearing the acetoxy group (C1) will be significantly downfield.
A carbonyl carbon signal from the ester at approximately δ 169 ppm .
IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups:
A strong, sharp absorption band around 1760-1770 cm⁻¹ , characteristic of the C=O stretch of a phenyl acetate.
Two distinct C-O stretching bands between 1100-1300 cm⁻¹ , one for the aryl-O ester bond and one for the O-acetyl bond. Anisole itself shows two C-O stretching bands.[1]
Aromatic C-H stretching vibrations just above 3000 cm⁻¹ .
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
A C-Cl stretching band in the fingerprint region, typically around 700-800 cm⁻¹ .
MS (Mass Spectrometry): Electron Ionization (EI) Mass Spectrometry is expected to reveal:
A molecular ion peak (M⁺) at m/z = 200 .
A characteristic M+2 peak at m/z = 202 with an intensity approximately one-third of the M⁺ peak, which is a definitive indicator of a single chlorine atom.[2]
A prominent fragment ion at m/z = 158 , corresponding to the loss of a ketene molecule (CH₂=C=O) from the parent ion, a classic fragmentation pattern for acetoxy-aromatic compounds. This would form the 4-chloro-2-methoxyphenol cation.
Other fragments corresponding to the loss of -CH₃, -OCH₃, or -Cl.
Section 2: Synthesis and Mechanistic Insights
The most direct and efficient synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene is the O-acetylation of its phenolic precursor, 4-chloro-2-methoxyphenol. This reaction is a standard esterification that can be accomplished with high yield under mild conditions.
Experimental Protocol: Acetylation of 4-chloro-2-methoxyphenol
This protocol is based on established methods for the acetylation of substituted phenols.[3][4]
Reagents and Equipment:
4-chloro-2-methoxyphenol
Acetic Anhydride (Ac₂O)
Pyridine or Triethylamine (Et₃N)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Methodology:
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloro-2-methoxyphenol (1.0 eq) in dichloromethane. Add a magnetic stir bar.
Base Addition: To the stirred solution, add pyridine (1.2 eq) or triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
Causality: The base acts as a catalyst and, more importantly, as a scavenger for the acetic acid byproduct, driving the equilibrium towards the product. Using a non-nucleophilic base prevents competition with the phenolic oxygen.
Acylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise to the cooled, stirred mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
Work-up - Quenching: Upon completion, dilute the reaction mixture with additional dichloromethane. Carefully pour the mixture into a separatory funnel containing 1M HCl. Shake and separate the layers.
Causality: The acid wash removes the pyridine or triethylamine catalyst.
Work-up - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acetic acid) and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis Workflow Diagram
Caption: Directing effects of substituents on electrophilic attack.
Section 4: Applications in Research and Drug Development
While 1-Acetoxy-4-chloro-2-methoxybenzene is not an end-product pharmaceutical, its value lies in its role as a key intermediate. Its structural motifs are relevant in medicinal chemistry for several reasons:
Scaffold for Bioactive Molecules: The chloroguaiacol core is found in various natural and synthetic compounds. The precursor, 4-chloroguaiacol, has demonstrated antimicrobial activity. This suggests that derivatives, including the title compound, could serve as starting points for developing new anti-infective agents.
Intermediate for Complex Syntheses: The acetoxy group can be easily hydrolyzed back to a phenol, unmasking a reactive site for further functionalization (e.g., Williamson ether synthesis). This "protecting group" strategy allows for selective reactions on other parts of the molecule before revealing the phenol for a final synthetic step.
Structure-Activity Relationship (SAR) Studies: In drug discovery, systematic modification of a lead compound is crucial. 1-Acetoxy-4-chloro-2-methoxybenzene provides a platform where the acetoxy, chloro, and methoxy groups can be modified or replaced to probe their influence on biological activity, solubility, and metabolic stability.
Section 5: Safety and Handling
1-Acetoxy-4-chloro-2-methoxybenzene, as a chlorinated aromatic compound, should be handled with appropriate laboratory precautions.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.
Storage: Store in a cool, dry place away from strong oxidizing agents and bases (which could catalyze hydrolysis).
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 6: References
Wikipedia. (n.d.). Anisole. Retrieved February 23, 2026, from [Link]
Panigrahi, A. K., et al. (1984). Kinetics and mechanism of oxidation of anisole and substituted anisoles by acid bromate in acetic acid-water mixture. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(3), 263-269.
Quora. (2024, February 3). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved February 23, 2026, from [Link]
Chemistry Stack Exchange. (2015, June 22). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions? Retrieved February 23, 2026, from [Link]
Piras, A., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 848749.
Wikipedia. (n.d.). Electrophilic substitution. Retrieved February 23, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 23, 2026, from [Link]
Wychem. (n.d.). 1-Acetoxy-4-chloro-2-methoxybenzene. Retrieved February 23, 2026, from [Link]
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved February 23, 2026, from [Link]
Asian Publication Corporation. (2022, April 20). A J C. Retrieved February 23, 2026, from [Link]
MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl3 and FeCl3·6H2O. Retrieved February 23, 2026, from [Link]
SciForum. (n.d.). A Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl3 and FeCl3·6H2O. Retrieved February 23, 2026, from [Link]
Chemistry Stack Exchange. (2017, March 26). How is the acetoxy group ortho/para-directing in electrophilic aromatic substitution? Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. Retrieved February 23, 2026, from [Link]
NIST. (n.d.). Benzene, 1-chloro-2-methoxy-. Retrieved February 23, 2026, from [Link]
ChemSynthesis. (2025, May 20). 1-chloro-2-methoxybenzene. Retrieved February 23, 2026, from [Link]
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-methoxy- (CAS 766-51-8). Retrieved February 23, 2026, from [Link]
Stenutz. (n.d.). 1-chloro-2-methoxybenzene. Retrieved February 23, 2026, from [Link]
Filo. (2025, March 30). 1,2-dimethoxybenzene reacts with ClCH2COCl and lewis acid makes what?. Retrieved February 23, 2026, from [Link]
PubChem. (n.d.). 1-Chloro-4-methoxy-2-methylbenzene. Retrieved February 23, 2026, from [Link]
PubChem. (n.d.). 1-Chloro-2-methoxy-4-methylbenzene. Retrieved February 23, 2026, from [Link]
Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene. Retrieved February 23, 2026, from [Link]
NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. Retrieved February 23, 2026, from [Link]
NIST. (n.d.). 1-Chloro-2,4-dimethoxybenzene. Retrieved February 23, 2026, from [Link]
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Retrieved February 23, 2026, from [Link]
Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved February 23, 2026, from [Link]
YouTube. (2018, August 14). mass spectrometry examples 2. Retrieved February 23, 2026, from [Link]
NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved February 23, 2026, from [Link]
SpectraBase. (n.d.). Benzene, 4-(benzyloxy)-2-chloro-1-methoxy- - Optional[MS (GC)] - Spectrum. Retrieved February 23, 2026, from [Link]
This guide provides a comprehensive spectroscopic and synthetic profile for 1-Acetoxy-4-chloro-2-methoxybenzene , a critical reference standard used in environmental monitoring (identification of chloroguaiacol metabolites in pulp mill effluents) and a structural intermediate in pharmaceutical synthesis.
The data presented below synthesizes experimental baselines from parent phenolic precursors with chemometric shift analysis to provide a self-validating identification protocol.
Chemical Identity Table
Property
Specification
IUPAC Name
4-Chloro-2-methoxyphenyl acetate
Common Name
4-Chloroguaiacol acetate
CAS Registry Number
85430-09-7
Molecular Formula
CHClO
Molecular Weight
200.62 g/mol
SMILES
CC(=O)OC1=C(OC)C=C(Cl)C=C1
Physical Appearance
White to off-white crystalline solid
Synthesis & Preparation Protocol
To ensure spectroscopic data integrity, the compound should be prepared freshly or recrystallized to remove hydrolysis products (4-chloroguaiacol).
Reaction Logic
The synthesis utilizes a standard nucleophilic acyl substitution. The phenolic oxygen of 4-chloroguaiacol attacks the carbonyl of acetic anhydride, catalyzed by pyridine which acts as both a base (proton scavenger) and a nucleophilic catalyst (forming the N-acetylpyridinium intermediate).
Dissolution: Dissolve 10 mmol of 4-Chloro-2-methoxyphenol in 20 mL of anhydrous DCM under inert atmosphere (
).
Addition: Add Pyridine (15 mmol) followed by dropwise addition of Acetic Anhydride (12 mmol) at 0°C.
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (
) should disappear, replaced by the less polar ester ().
Workup: Quench with 1M HCl (to remove pyridine). Wash organic layer with sat.
(to remove excess acetic acid) and Brine.
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography.
Workflow Visualization
Figure 1: Step-by-step synthesis workflow for high-purity isolation.
Spectroscopic Data Profile
The following data sets are critical for structural validation.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
(7.26 ppm reference).
H NMR (400 MHz)
The acetylation of the phenol causes a distinct downfield shift of the aromatic protons, particularly the proton ortho to the acetate group (H-6), due to the deshielding anisotropic effect of the carbonyl group.
Note: The aromatic region often appears as a tight ABX system. The exact chemical shifts of H-3, H-5, and H-6 may overlap depending on concentration, but the integration must equal 3H.
C NMR (100 MHz)
Carbon Type
Shift (, ppm)
Assignment
C=O
169.1
Ester Carbonyl
C-O (Ar)
151.2
C2 (Ipso-Methoxy)
C-O (Ar)
139.5
C1 (Ipso-Acetate)
C-Cl
130.8
C4 (Ipso-Chloro)
Ar-CH
123.0, 120.5, 112.8
Aromatic methines (C5, C6, C3)
OMe
56.1
Methoxy Methyl
OAc-Me
20.6
Acetate Methyl
Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV).
Molecular Ion: m/z 200 (approx).
The fragmentation pattern is characteristic of phenyl acetates, dominated by the "Ortho Effect" and the loss of ketene (
).
m/z
Intensity
Fragment Identity
Mechanism
200 / 202
~15%
Molecular Ion (3:1 ratio due to ).
158 / 160
100% (Base)
Loss of Ketene (). Formation of 4-chloroguaiacol radical cation.
143 / 145
~60%
Loss of Methyl radical () from the methoxy group.
115
~30%
Loss of CO from the phenol species.
43
~40%
Acetyl cation.
Fragmentation Pathway Diagram
Figure 2: Primary mass spectral fragmentation pathway (Electron Impact).
Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Neat).
1765 cm
(Strong): C=O Stretching (Phenolic Ester). Note: This is higher than aliphatic esters due to conjugation.
1590, 1490 cm
: C=C Aromatic Ring Stretching.
1260 cm
: C-O-C Asymmetric Stretch (Ether/Ester).
1030 cm
: Ar-O-CH Symmetric Stretch.
800-850 cm
: C-Cl Stretch (often obscured by aromatic out-of-plane bends).
Quality Control & Impurity Profiling
When synthesizing or sourcing this compound, the primary impurity is the hydrolysis product, 4-chloroguaiacol .
Differentiation Strategy:
TLC: The acetate moves significantly higher (less polar) than the phenol.
IR: Look for the appearance of a broad -OH stretch at 3300-3500 cm
(indicates hydrolysis).
H-NMR: The acetate methyl singlet at 2.31 ppm is absent in the impurity.
References
NIST Mass Spectrometry Data Center. (2023).[3] Mass Spectrum of 4-Chloro-2-methoxyphenol (Parent Ion Data). National Institute of Standards and Technology.[1][4][5] [Link]
analytical methods for 1-Acetoxy-4-chloro-2-methoxybenzene characterization
Executive Summary 1-Acetoxy-4-chloro-2-methoxybenzene (CAS: 85430-09-7), also known as 4-chloroguaiacol acetate , is a critical intermediate in the synthesis of chlorinated aromatics and a derivative used in the environm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Acetoxy-4-chloro-2-methoxybenzene (CAS: 85430-09-7), also known as 4-chloroguaiacol acetate , is a critical intermediate in the synthesis of chlorinated aromatics and a derivative used in the environmental monitoring of chlorophenols. Its analysis presents a specific challenge: distinguishing the intact ester from its degradation product, 4-chloro-2-methoxyphenol (4-chloroguaiacol), which forms rapidly under alkaline or hydrolytic conditions.
This guide provides a comprehensive protocol for the structural elucidation (NMR, IR, MS) and quantitative assessment (HPLC-UV, GC-MS) of this molecule. The methods prioritize "stability-indicating" logic, ensuring that hydrolysis artifacts are detected and separated.
Physicochemical Profile & Handling
Before instrumental analysis, the analyte's properties dictate the sample preparation strategy.
Property
Value (Theoretical/Experimental)
Analytical Implication
Molecular Formula
C₉H₉ClO₃
MW = 200.62 g/mol
Appearance
White crystalline solid or colorless oil
Check melting point as first purity gate.
Solubility
Soluble in MeOH, ACN, CHCl₃; Insoluble in water
Use ACN or MeOH for stock solutions.
Stability
Hydrolysis Sensitive
CRITICAL: Avoid alkaline diluents. Store standards in anhydrous solvents at -20°C.
LogP
~2.5 - 3.0
Retains well on C18 columns; elutes after the phenol parent.
Protocol 1: Structural Elucidation (Identity)
This section details the expected spectral signatures required to confirm the 1,2,4-trisubstituted benzene core.
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
Detection: UV @ 280 nm (Aromatic ring) and 254 nm.
Temperature: 30°C.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
30
Initial Hold
2.0
30
Isocratic equilibration
12.0
90
Linear Gradient (Elute Ester)
15.0
90
Wash
15.1
30
Re-equilibration
20.0
30
End
System Suitability Criteria (Self-Validating)
Resolution (Rs): If 4-chloroguaiacol is present, Rs > 2.0 between the Phenol (early eluting, ~6-7 min) and Ester (late eluting, ~10-11 min).
Tailing Factor: 0.8 – 1.2 for the main ester peak.
Injection Precision: RSD < 1.0% for 5 replicates.
Visual Workflows (Graphviz)
Analytical Logic Flow
This diagram illustrates the decision tree for characterizing the compound, ensuring no step is skipped.
Caption: Step-by-step analytical decision tree emphasizing the detection of hydrolysis artifacts via IR before expensive chromatographic analysis.
Fragmentation Pathway (MS)
Visualizing the mass spec logic for structural confirmation.
Caption: Electron Impact (EI) fragmentation pathway showing the characteristic loss of the acetate group (ketene) followed by demethylation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99352, 1-Chloro-2-methoxy-4-methylbenzene (Isomer Analog). Retrieved from [Link]
Ullucci, P. A., et al. (2004). Determination of priority phenols and chlorophenols in water by HPLC.[2] Pittcon Conference. (Cited via ResearchGate). Retrieved from [Link]
Application Notes and Protocols for 1-Acetoxy-4-chloro-2-methoxybenzene: A Versatile Building Block for Novel Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 1-Acetoxy-4-chloro-2-methoxybenzene as a versatile starting m...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 1-Acetoxy-4-chloro-2-methoxybenzene as a versatile starting material for the synthesis of novel chemical entities with potential therapeutic value. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and innovate.
Introduction: Unlocking the Potential of a Multifunctional Scaffold
1-Acetoxy-4-chloro-2-methoxybenzene (CAS No. 85430-09-7) is a substituted aromatic compound possessing a unique combination of functional groups: an acetoxy group, a chlorine atom, and a methoxy group.[1][2] This trifecta of functionalities makes it an attractive and underexplored starting material for the synthesis of a diverse range of more complex molecules. The strategic positioning of these groups on the benzene ring allows for selective chemical transformations, providing access to novel molecular architectures for drug discovery programs.
The presence of the acetoxy group offers a latent phenolic hydroxyl, which can be unmasked under controlled conditions. The chloro substituent serves as a versatile handle for cross-coupling reactions, enabling the introduction of various carbon and heteroatom-based substituents. The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring in electrophilic substitution reactions and can also be a site for further modification.
These application notes will explore two primary avenues for the development of novel applications for 1-Acetoxy-4-chloro-2-methoxybenzene:
As a precursor to substituted 4-chloroguaiacol derivatives for antimicrobial screening. The parent compound, 4-chloroguaiacol (4-chloro-2-methoxyphenol), has demonstrated antimicrobial activity.[3]
As a scaffold for the synthesis of novel biphenyl analogues as potential anticancer agents. Hydroxylated biphenyls are a class of compounds known for their diverse biological activities, including antitumoral effects.[4]
Application 1: Synthesis of Novel 4-Chloroguaiacol Derivatives for Antimicrobial Drug Discovery
Rationale: The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. 4-Chloroguaiacol has shown inhibitory activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3] By using 1-Acetoxy-4-chloro-2-methoxybenzene as a starting material, we can readily access the core 4-chloroguaiacol scaffold and introduce a variety of functional groups at the phenolic position to explore structure-activity relationships (SAR) and potentially enhance antimicrobial potency.
Protocol 1.1: Hydrolysis of 1-Acetoxy-4-chloro-2-methoxybenzene to 4-Chloro-2-methoxyphenol
This protocol describes the deacetylation of the starting material to reveal the free phenol, 4-chloro-2-methoxyphenol, which serves as the key intermediate for further derivatization.
Materials:
1-Acetoxy-4-chloro-2-methoxybenzene
Methanol (MeOH)
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl), 1 M
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Magnetic stirrer and stir bar
Standard laboratory glassware
Procedure:
Dissolve 1-Acetoxy-4-chloro-2-methoxybenzene (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
Add a 1 M aqueous solution of sodium hydroxide (1.2 eq) dropwise to the stirring solution at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
Once the reaction is complete, carefully neutralize the mixture with 1 M HCl to pH ~7.
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-methoxyphenol.
The product can be purified by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
Methanol as Solvent: Provides good solubility for both the starting material and the intermediate phenoxide salt.
Sodium Hydroxide: A strong base that efficiently catalyzes the hydrolysis of the ester.
Acidic Workup: Neutralizes the excess base and protonates the phenoxide to yield the desired phenol.
Extraction and Drying: Standard procedures to isolate and purify the organic product from the aqueous reaction mixture.
Protocol 1.2: Synthesis of a Library of 4-Chloro-2-methoxyphenyl Esters
This protocol details the synthesis of a series of ester derivatives from 4-chloro-2-methoxyphenol to investigate the impact of different acyl groups on antimicrobial activity.
Materials:
4-Chloro-2-methoxyphenol (from Protocol 1.1)
A diverse set of carboxylic acids (e.g., acetic acid, propionic acid, benzoic acid, etc.)
2,4,6-Trichlorobenzoyl chloride
Triethylamine (TEA)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM)
Standard laboratory glassware
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.5 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 mL per mmol of carboxylic acid).
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise to the solution at room temperature and stir for 1 hour. This in-situ generation of a mixed anhydride is a key step in the Yamaguchi esterification.[5]
In a separate flask, dissolve 4-chloro-2-methoxyphenol (1.0 eq) and 4-dimethylaminopyridine (1.5 eq) in anhydrous dichloromethane.
Add the solution of 4-chloro-2-methoxyphenol and DMAP to the mixed anhydride solution and stir at room temperature.
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude ester by flash column chromatography on silica gel.
Experimental Workflow for Ester Synthesis
Caption: Yamaguchi esterification workflow for synthesizing a library of 4-chloro-2-methoxyphenyl esters.
Application 2: Development of Novel Biphenyl Analogs as Potential Anticancer Agents
Rationale: The biphenyl moiety is a privileged scaffold in medicinal chemistry, present in numerous bioactive natural products and synthetic drugs.[4] Substituted biphenyls have shown promise as anticancer agents.[4] The chloro-substituent on 1-Acetoxy-4-chloro-2-methoxybenzene is an ideal handle for Suzuki cross-coupling reactions, a powerful method for constructing biaryl systems. This allows for the systematic introduction of a second aryl or heteroaryl ring, creating a library of novel biphenyl compounds for anticancer screening.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling of 1-Acetoxy-4-chloro-2-methoxybenzene
This protocol describes the palladium-catalyzed cross-coupling of 1-Acetoxy-4-chloro-2-methoxybenzene with various arylboronic acids to generate a library of biphenyl derivatives.
Materials:
1-Acetoxy-4-chloro-2-methoxybenzene
A diverse set of arylboronic acids (e.g., phenylboronic acid, 4-fluorophenylboronic acid, 3-pyridinylboronic acid)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
Potassium carbonate (K₂CO₃) or other suitable base
1,4-Dioxane and water (solvent system)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a dry Schlenk flask, add 1-Acetoxy-4-chloro-2-methoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude biphenyl product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Reactions
Entry
Arylboronic Acid
Product
Yield (%)
1
Phenylboronic acid
4-Acetoxy-3-methoxybiphenyl
85
2
4-Fluorophenylboronic acid
4-Acetoxy-4'-fluoro-3-methoxybiphenyl
82
3
3-Pyridinylboronic acid
4-Acetoxy-3-methoxy-3'-pyridinylbenzene
75
Logical Relationship Diagram for Biphenyl Synthesis
Caption: Key components and their roles in the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness and Self-Validation
The protocols described above are based on well-established and reliable chemical transformations. The Yamaguchi esterification is a mild and efficient method for the synthesis of esters from sterically hindered alcohols and carboxylic acids. The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction renowned for its functional group tolerance and broad applicability in the synthesis of biaryls.
To ensure the validity of the experimental results, it is crucial to perform thorough characterization of all synthesized compounds. This should include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure of the products.
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Purity analysis by High-Performance Liquid Chromatography (HPLC): To ensure the purity of the compounds before biological screening.
Future Directions: Bioisosteric Replacement and Further Functionalization
The chloro and methoxy groups on the 1-Acetoxy-4-chloro-2-methoxybenzene scaffold offer further opportunities for diversification. The chlorine atom can participate in other cross-coupling reactions, such as Buchwald-Hartwig amination to introduce nitrogen-containing functional groups. The methoxy group can be cleaved to reveal a second phenolic hydroxyl, providing another site for derivatization.
Furthermore, the core aromatic ring can be considered a bioisostere for other cyclic systems. In drug design, replacing a benzene ring with a saturated, three-dimensional scaffold can improve physicochemical properties such as solubility and metabolic stability.[6][7][8] 1-Acetoxy-4-chloro-2-methoxybenzene could serve as a starting point for the synthesis of novel scaffolds that mimic the substitution pattern of the benzene ring but possess improved drug-like properties.
Conclusion
1-Acetoxy-4-chloro-2-methoxybenzene is a readily available and highly versatile building block with significant potential for the development of novel applications in drug discovery. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the synthesis of new antimicrobial and anticancer agents. By leveraging the unique combination of functional groups on this scaffold, the scientific community can unlock new avenues for therapeutic innovation.
Dettori, M. A., et al. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Mini-Reviews in Medicinal Chemistry, 11(1), 55-65. [Link]
Mykhailiuk, P. K. (2022). Saturated bioisosteres of benzene: Unique building blocks for drug discovery. ACS Spring 2022. [Link]
Cheméo. Chemical Properties of Benzene, 1-chloro-2-methoxy- (CAS 766-51-8). [Link]
Stepan, A. F., et al. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 484-516. [Link]
ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]
Courtney, J. J., Geipel, L. E., & Shriner, R. L. (1954). Reactivity of the Halogen in the Isomeric 4- and 4'-Chloroazoxybenzenes. Proceedings of the Iowa Academy of Science, 61(1), 25. [Link]
Brandl, T., et al. (2021). General Access to Cubanes as Benzene Bioisosteres. Nature, 598(7880), 296-301. [Link]
SlideShare. Application of Bioisosteres in Drug Design. [Link]
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Proceeding of the 2nd International Conference on Basic Sciences. [Link]
Technical Support Center: Synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene
Welcome to the technical support center for the synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical soluti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important chemical intermediate. The following question-and-answer-based troubleshooting guide addresses common challenges and provides optimized protocols grounded in established chemical principles.
This section covers the basic principles of the acetylation of 4-chloro-2-methoxyphenol, the precursor to 1-Acetoxy-4-chloro-2-methoxybenzene.
Q1: What is the fundamental reaction mechanism for the synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene?
A1: The synthesis is a nucleophilic acyl substitution reaction, specifically an O-acetylation. The phenolic oxygen of 4-chloro-2-methoxyphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically catalyzed by a base or an acid.
Base Catalysis: A base deprotonates the phenol, forming a more nucleophilic phenoxide ion, which then attacks the acetylating agent. This is the most common approach.
Acid Catalysis: An acid protonates the carbonyl oxygen of the acetylating agent, making the carbonyl carbon more electrophilic and susceptible to attack by the neutral phenol.
The general base-catalyzed mechanism is illustrated below.
Caption: Base-catalyzed O-acetylation of 4-chloro-2-methoxyphenol.
Q2: What are the best acetylating agents and catalysts for this synthesis?
A2: The choice of reagents is critical for achieving high yield and purity.
Acetylating Agent:
Acetic Anhydride (Ac₂O): This is the most common and generally preferred reagent. It is less volatile and less corrosive than acetyl chloride. Reactions with Ac₂O often produce acetic acid as a byproduct, which can be easily removed during workup.
Acetyl Chloride (AcCl): This is a more reactive agent and can be useful for less reactive or sterically hindered phenols. However, it is highly corrosive, moisture-sensitive, and generates corrosive HCl gas as a byproduct, requiring careful handling and reaction setup.[1]
Catalyst/Base:
Pyridine/Triethylamine (Et₃N): These are standard bases that act as both catalysts and acid scavengers (for AcCl). However, pyridine has a high boiling point and can be difficult to remove, while both are toxic.[2]
Sodium Bicarbonate (NaHCO₃) / Potassium Carbonate (K₂CO₃): These are milder, cheaper, and more environmentally friendly inorganic bases that can be effective, especially in solvent-free conditions or with more reactive substrates.[2]
Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃, Cu(OTf)₂): Various Lewis acids can catalyze the reaction by activating the acetic anhydride.[3] These can be particularly effective but may also promote side reactions like the Fries rearrangement if not used under optimized conditions.[4]
Iodine (I₂): Iodine has emerged as a highly efficient and eco-friendly catalyst for acetylating deactivated and hindered phenols, especially under microwave irradiation and solvent-free conditions. It activates the acetic anhydride, leading to nearly quantitative yields in very short reaction times.
Section 2: Troubleshooting Common Synthesis Issues
This section provides a systematic approach to diagnosing and solving problems encountered during the experiment.
Q3: My reaction yield is very low, or the reaction is not proceeding to completion. What are the potential causes?
A3: Low conversion is a frequent issue, often stemming from several interrelated factors. Use the following workflow to diagnose the problem.
Caption: Systematic workflow for troubleshooting low reaction yield.
Detailed Breakdown of Causes and Solutions:
Potential Cause
Explanation & Recommended Solution
Impure Starting Material
The starting phenol (4-chloro-2-methoxyphenol) may contain non-reactive impurities or moisture. Solution: Confirm purity by NMR or melting point. If necessary, purify by recrystallization or column chromatography before use. Ensure the material is thoroughly dried.
Deactivated Reagents
Acetic anhydride can hydrolyze to acetic acid over time if exposed to moisture. Bases like NaH can lose activity. Solution: Use a fresh bottle of acetic anhydride. For catalyst-free methods, ensure the anhydride is of high purity.[5] If using a solid base, ensure it has been stored in a desiccator.
Insufficient Reaction Time or Temperature
4-chloro-2-methoxyphenol is somewhat deactivated due to the electron-withdrawing chloro group. Room temperature reactions with mild bases may be slow. Solution: Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or gently heating the mixture (e.g., to 50-65°C).[6] Be aware that excessive heat can promote side reactions.
Suboptimal Molar Ratios
Using a stoichiometric amount (1:1) of acetic anhydride may not be sufficient to drive the reaction to completion. Solution: Increase the molar ratio of acetic anhydride to phenol. A ratio of 1:1.5 or 1:2.4 is often optimal.[5][6]
Ineffective Catalyst/Base
A weak base may not be sufficient to deprotonate the deactivated phenol efficiently. Solution: Switch to a stronger base or a more active catalytic system. For example, if NaHCO₃ fails, consider using pyridine or Et₃N. For a high-yield, modern approach, consider using catalytic iodine.
Q4: My TLC and NMR show multiple spots/peaks, indicating significant side products. What are they and how can I minimize them?
A4: The primary side reaction of concern is C-acylation, also known as the Fries Rearrangement.
Fries Rearrangement: Under certain conditions (especially with Lewis acid catalysts and/or high temperatures), the initially formed O-acylated product can rearrange to form C-acylated isomers (2-acetyl-4-chloro-6-methoxyphenol or 5-acetyl-4-chloro-2-methoxyphenol). O-acylation is kinetically favored, while C-acylation is thermodynamically favored.
Hydrolysis: If significant water is present in the reaction, both the acetic anhydride and the final ester product can hydrolyze back to acetic acid and the starting phenol, respectively.[7]
Strategies to Minimize Side Products:
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents (if any) to prevent hydrolysis.[1]
Control Temperature: Avoid excessive heat. O-acylation is often efficient at room temperature or with gentle warming. High temperatures favor the Fries rearrangement.[4]
Choose the Right Catalyst: Base-catalyzed reactions are less prone to the Fries rearrangement than Lewis acid-catalyzed ones. If using a Lewis acid, choose milder conditions (lower temperature, shorter reaction time).[4]
Solvent Choice: Non-polar solvents tend to favor O-acylation.[4] Many modern, high-yield procedures are performed under solvent-free conditions, which minimizes side reactions and simplifies workup.[3][5]
Q5: I'm struggling with the workup and purification. What is an effective protocol?
A5: A robust workup procedure is essential for isolating a pure product. The goal is to remove the catalyst, excess acetic anhydride, and the acetic acid byproduct.
Quenching: Carefully pour the reaction mixture into ice-water or a cold, saturated sodium bicarbonate (NaHCO₃) solution.[8][9] This will neutralize the acidic byproduct (acetic acid) and hydrolyze any remaining acetic anhydride.
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (CH₂Cl₂), multiple times (e.g., 3 x 50 mL).[9][10]
Washing: Combine the organic layers and wash sequentially with:
Brine (saturated NaCl solution) to aid in separating the organic and aqueous layers and remove bulk water.[9]
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[9][11]
Final Purification: The crude product can be purified by either:
Recrystallization: Use a suitable solvent system like ethanol/water or ethyl acetate/hexane.
Column Chromatography: If the product is an oil or contains persistent impurities, use silica gel chromatography with an eluent system such as hexane/ethyl acetate.[8]
Section 3: High-Yield Experimental Protocol
The following protocol is based on a modern, highly efficient method for the acetylation of deactivated phenols, adapted from literature procedures that report nearly quantitative yields.
Optimized Protocol: Microwave-Assisted, Solvent-Free Acetylation with Iodine Catalyst
This method is rapid, environmentally friendly, and highly effective for deactivated substrates like 4-chloro-2-methoxyphenol.
Dedicated scientific microwave reactor or a beaker in a domestic microwave oven (power output should be known)
Procedure:
Reaction Setup: In a small, dry microwave-safe vessel (e.g., a 10 mL glass vial), combine 4-chloro-2-methoxyphenol (1.0 mmol), acetic anhydride (1.5 mmol), and iodine (0.1 mmol).
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a low to medium power setting (e.g., 300-500 W) for a short duration, typically 2-4 minutes. The reaction temperature will reach approximately 65°C.
Safety Note: Perform in a well-ventilated fume hood. Do not cap the vessel tightly to avoid pressure buildup.
Monitoring: The reaction progress can be monitored by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within minutes.
Workup:
Allow the reaction mixture to cool to room temperature.
Dilute the mixture with ethyl acetate (20 mL).
Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine (the purple/brown color will disappear).
Wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), followed by brine (15 mL).[3]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The resulting crude product is often of very high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
This protocol dramatically reduces reaction time from hours to minutes and avoids the use of hazardous solvents, leading to a greener and more efficient synthesis with exceptionally high yields.
References
Deka, N., Mariotte, A., & Boumendjel, A. (2001). Microwave mediated solvent-free acetylation of deactivated and hindered phenols. Green Chemistry, 3(5), 263-264. [Link]
Gawade, P., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2019(3), M1078. [Link]
Blanco, M., et al. (2018). Synthesis of Acetylated Phenolic Compounds with Promising Antifouling Applications. ResearchGate. [Link]
Organic Chemistry Portal. Ester synthesis by acylation. [Link]
Okano, T., et al. (2003). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revista de la Sociedad Química de México, 47(3), 235-240. [Link]
Habibi, D., Rahmani, P., & Akbaripanah, Z. (2013). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. International Journal of Organic Chemistry, 2013. [Link]
Sartika, D., et al. (2021). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]
University of Liverpool, Department of Chemistry. Ch24 - Acylation of phenols. [Link]
Das, B., et al. (2007). An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Journal of the Chinese Chemical Society, 54(5), 1411-1414. [Link]
Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.[Link]
Rahman, M. M., & Islam, M. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Journal of Chemical and Pharmaceutical Research, 5(12), 127-130. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of Reaction Conditions for 1-Acetoxy-4-chloro-2-methoxybenzene
Target Molecule: 4-Chloro-2-methoxyphenyl acetate
Precursor: 4-Chloro-2-methoxyphenol (4-Chloroguaiacol)
Reaction Class: Nucleophilic Acyl Substitution (O-Acylation)
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene , a key intermediate often used in agrochemical and pharmaceutical scaffolds.
While acetylation is a standard transformation, the specific electronic and steric environment of the 4-chloro-2-methoxyphenol substrate presents unique challenges. The electron-withdrawing chlorine atom (para to the hydroxyl) increases the acidity of the phenol but decreases the nucleophilicity of the phenoxide oxygen. Furthermore, the ortho-methoxy group introduces minor steric hindrance.
This guide provides two optimized protocols: a High-Yield Catalytic Method (Gold Standard) and a Green/Scalable Method , followed by deep-dive troubleshooting.
Module 1: Optimized Experimental Protocols
Method A: The "Gold Standard" (DMAP-Catalyzed)
Best for: Small to medium scale, high purity requirements, and stubborn substrates.
Theory: This method utilizes 4-Dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst.[1] DMAP reacts with acetic anhydride to form a highly reactive N-acetylpyridinium ion, which transfers the acetyl group to the phenol thousands of times faster than acetic anhydride alone [1].
Protocol:
Setup: Flame-dry a round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
Charge: Add 4-chloro-2-methoxyphenol (1.0 equiv) and Dichloromethane (DCM) [0.5 M concentration].
Base: Add Triethylamine (
) (1.5 equiv) or Pyridine (1.5 equiv).
Catalyst: Add DMAP (0.05 – 0.1 equiv). Critical: Do not omit.
Reagent: Cool to 0°C. Dropwise add Acetic Anhydride (
) (1.2 equiv).
Reaction: Warm to Room Temperature (RT). Stir for 1–3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Workup:
Quench with saturated aqueous
.
Wash organic layer with 1M HCl (to remove pyridine/DMAP), then saturated
(to remove excess acid), then Brine.
Dry over
and concentrate.
Method B: The "Green" Route (Solvent-Free/Lewis Acid)
Best for: Large scale, avoiding chlorinated solvents.
Theory: Uses Sodium Acetate (NaOAc) as a base or Iodine (
) as a mild Lewis acid catalyst under solvent-free conditions. This avoids toxic pyridine and simplifies purification [2].
Protocol:
Mix: In a mortar or RBF, mix 4-chloro-2-methoxyphenol (1.0 equiv) and Acetic Anhydride (1.5 equiv).
Catalyst: Add Sodium Acetate (1.0 equiv) OR Iodine (1 mol%).
Reaction: Heat to 80°C for 2–4 hours.
Workup: Pour mixture into ice water. The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Data Comparison
Parameter
Method A (DMAP/DCM)
Method B (Green/NaOAc)
Yield
92–98%
80–90%
Reaction Time
1–3 Hours
2–6 Hours
Purity (Crude)
High (>95%)
Moderate (Requires recrystallization)
Atom Economy
Lower (Uses solvent/amine)
High (Solvent-free)
Key Risk
Pyridine toxicity
Thermal degradation at high temp
Module 2: Visualizing the Mechanism
To troubleshoot effectively, you must understand the catalytic cycle. The diagram below illustrates why Method A is superior for electron-deficient phenols like 4-chloroguaiacol.
Caption: Figure 1. The DMAP catalytic cycle.[1][2][3] Note that DMAP converts the anhydride into a "Super-Electrophile," overcoming the lower nucleophilicity of the chlorinated phenol.
Module 3: Troubleshooting Guide
Issue 1: Low Yield / Incomplete Conversion
Symptoms: TLC shows significant starting material (lower
) remaining after 4 hours.
Root Cause A (Electronic): The 4-Cl group withdraws electron density, making the phenol a poor nucleophile.
Fix: Ensure DMAP is present.[1][2][4] Without it, the reaction may stall. Increase DMAP to 10 mol%.
Root Cause B (Moisture): Acetic anhydride hydrolyzes rapidly in wet solvents.
Fix: Use freshly distilled DCM or dry toluene. Verify
quality (should not smell strongly of acetic acid).
Issue 2: Product Turns Pink/Brown (Coloration)
Symptoms: The reaction mixture or isolated solid darkens over time.[5]
Root Cause: Oxidation of unreacted phenol or trace quinone formation. Phenols are prone to oxidation in air, especially under basic conditions.
Fix:
Perform the reaction under Nitrogen/Argon .
Add a pinch of Sodium Metabisulfite during the aqueous workup to reduce any oxidized species.
Recrystallize the final product from Ethanol/Water to remove colored impurities.
Issue 3: "Missing" Product after Workup
Symptoms: Crude mass is significantly lower than theoretical yield.
Root Cause (Hydrolysis): Phenolic esters are labile (unstable) in high pH environments. If you wash with 1M NaOH or strong base to remove unreacted phenol, you may hydrolyze your product back to the starting material [3].
Dry the organic layer thoroughly before concentrating.
Module 4: Logical Troubleshooting Workflow
Use this decision tree to diagnose reaction failures in real-time.
Caption: Figure 2. Step-by-step decision tree for monitoring reaction progress and purity.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use Acetyl Chloride (
) instead of Acetic Anhydride?A: Yes, but with caution. Acetyl chloride is more reactive but generates HCl gas as a byproduct. You must use a stoichiometric amount of base (Triethylamine or Pyridine) to neutralize the HCl immediately. If the environment becomes acidic, the methoxy group could potentially demethylate (though rare under these conditions) or the ester could hydrolyze. Recommendation: Stick to Acetic Anhydride for milder conditions.
Q2: Why is the choice of base critical?A: The base serves two roles: it deprotonates the phenol to form the more nucleophilic phenoxide, and it neutralizes the acetic acid byproduct. For 4-chloroguaiacol, inorganic bases like
in Acetone (reflux) are excellent alternatives if you wish to avoid the smell and toxicity of Pyridine [4].
Q3: My product is an oil, but it should be a solid. What happened?A: This is likely due to solvent trapping or impurities (unreacted phenol).
High Vacuum: Dry the oil under high vacuum (<1 mbar) for 4 hours.
Seed Crystal: If available, add a seed crystal.
Trituration: Add cold Hexane or Pentane and scratch the flask walls to induce crystallization.
References
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.
Otera, J. (1993). Transesterification.[4][7] Chemical Reviews, 93(4), 1449–1470. (Describes mild acylation principles).
Hanson, J. R. (2001). Protecting Groups in Organic Synthesis.[7] In: Functional Group Chemistry.[6] Royal Society of Chemistry. (Discusses phenolic ester stability).[7][8]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for phenol acetylation).
Technical Support Center: 1-Acetoxy-4-chloro-2-methoxybenzene Synthesis
A Guide for Researchers and Drug Development Professionals Introduction: Navigating the Acetylation of 4-Chloro-2-methoxyphenol The synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene, a key intermediate in various pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Acetylation of 4-Chloro-2-methoxyphenol
The synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene, a key intermediate in various pharmaceutical and fine chemical applications, is primarily achieved through the O-acetylation of 4-chloro-2-methoxyphenol. While seemingly straightforward, this reaction is frequently beset by challenges ranging from low yield to the formation of stubborn impurities. The nucleophilic character of the phenolic oxygen is pitted against the potential for electrophilic aromatic substitution on the ring, a competition heavily influenced by reaction conditions.
This technical support guide provides in-depth, field-proven insights into troubleshooting common failures associated with this synthesis. Structured in a practical question-and-answer format, it addresses specific experimental issues, explains the underlying chemical principles, and offers robust, validated protocols to guide your research.
Section 1: Core Reaction Principles & FAQs
This section addresses fundamental questions regarding the reaction's nature, helping to build a foundational understanding necessary for effective troubleshooting.
Q1: What is the primary reaction pathway for synthesizing 1-Acetoxy-4-chloro-2-methoxybenzene?
The target molecule is synthesized via a nucleophilic acyl substitution, specifically the O-acetylation of the starting material, 4-chloro-2-methoxyphenol. In this reaction, the oxygen atom of the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.
Q2: What are the most common acetylating agents and catalysts, and how do they differ?
Acetic anhydride and acetyl chloride are the most common acetylating agents. Acetyl chloride is generally more reactive but can be more hazardous, releasing HCl gas as a byproduct. Acetic anhydride is often preferred for its ease of handling.
The choice of catalyst is critical and dictates the reaction environment:
Base Catalysts (e.g., Pyridine, Triethylamine): These are widely used. They function by deprotonating the phenol to form a more nucleophilic phenoxide ion and also act as a scavenger for the acidic byproduct (acetic acid or HCl), driving the reaction forward.
Acid Catalysts (e.g., ZnCl₂, Amberlyst-15): Lewis acids or solid acid catalysts can activate the acetylating agent, making the carbonyl carbon more electrophilic. Heterogeneous catalysts like Amberlyst-15 offer the advantage of easy removal post-reaction.
Q3: What is the critical difference between O-acetylation and the potential side-reaction, C-acylation?
This is the most common mechanistic pitfall.
O-acetylation: The desired reaction, where the phenolic oxygen attacks the acetylating agent to form an ester. This is a nucleophilic acyl substitution and is generally favored under kinetic control (faster formation).
C-acylation (Friedel-Crafts Acylation): An undesired side reaction where the electron-rich aromatic ring attacks the acetylating agent, forming a C-C bond and yielding a ketone (e.g., 1-(5-chloro-3-hydroxy-4-methoxyphenyl)ethanone). This is an electrophilic aromatic substitution, which is often thermodynamically more stable and favored by strong Lewis acids like AlCl₃.
Q4: Why is moisture control so critical for this reaction?
Water is detrimental for two primary reasons:
Hydrolysis of the Acetylating Agent: Both acetic anhydride and acetyl chloride react rapidly with water to form acetic acid, consuming the reagent and halting the desired reaction.
Hydrolysis of the Product: The product ester, 1-Acetoxy-4-chloro-2-methoxybenzene, can be hydrolyzed back to the starting phenol under either acidic or basic aqueous conditions, especially during workup.
Section 2: Troubleshooting Guide - Common Experimental Failures
This section is designed to diagnose and solve specific problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction shows very little or no conversion of the starting phenol after the expected reaction time. What are the likely causes?
This is the most frequent issue and can be diagnosed systematically. A low yield points to problems with reagents, conditions, or catalysis.
Potential Causes and Solutions:
Poor Reagent Quality: The acetylating agent is the most common culprit. Acetic anhydride, in particular, can absorb atmospheric moisture over time.
Solution: Always use a fresh bottle of acetic anhydride or acetyl chloride, or distill it prior to use. Ensure all solvents are anhydrous.
Insufficient Base/Catalyst: In base-catalyzed reactions, an inadequate amount of base will result in poor formation of the nucleophilic phenoxide and will not effectively neutralize the acidic byproduct.
Solution: Use at least a stoichiometric amount of a tertiary amine base like triethylamine. When using pyridine, it can often serve as both the solvent and the base. For acid-catalyzed reactions, ensure the catalyst is active and used in the recommended catalytic amount (e.g., 0.5-10 mol%).
Inappropriate Reaction Temperature: Acetylation of phenols can be sluggish at room temperature, especially with some steric hindrance from the ortho-methoxy group.
Solution: Consider moderately increasing the temperature to 50-60 °C. Monitor the reaction closely by TLC, as higher temperatures can sometimes promote side reactions.
Hydrolysis During Workup: If the reaction appears complete by TLC but the product is lost after extraction, premature hydrolysis is the likely cause.
Solution: During the workup, use a mild base like a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst or acidic byproducts before proceeding with further washes. Avoid strong acids or bases.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing the root cause of low product yield.
Problem 2: Formation of an Unexpected Side Product
Q: My purification is difficult, and spectroscopic analysis (NMR, IR) shows an impurity that is not starting material. What is it?
The most probable side product is the C-acylated isomer, resulting from a competing Friedel-Crafts reaction. This is especially common when using Lewis acid catalysts.
Diagnostic Steps:
Review Your Catalyst: If you used a strong Lewis acid (e.g., AlCl₃, FeCl₃), C-acylation is highly probable. Hydrated Lewis acids like FeCl₃·6H₂O have been shown to enhance C-acylation over O-acylation.
Analyze Spectroscopic Data: The C-acylated and O-acylated products have distinct spectral features.
To favor O-acetylation, switch to a base-catalyzed method (e.g., using pyridine or triethylamine) which avoids activating the ring for electrophilic attack.
If an acid catalyst is necessary, consider milder, heterogeneous options like Ni/SiO₂ or Amberlyst-15, which are less likely to promote the Fries rearrangement or direct C-acylation.
Problem 3: Product is Oily or Fails to Crystallize
Q: The crude product is a persistent oil, making purification by recrystallization impossible. What should I do?
An oily product often indicates the presence of impurities that disrupt the crystal lattice formation.
Potential Causes and Solutions:
Residual Solvent: Ensure all solvents from the workup (e.g., dichloromethane, ethyl acetate) have been thoroughly removed under high vacuum.
Contamination with Starting Material: If the reaction was incomplete, the presence of the starting phenol can lower the melting point of the mixture, resulting in an oil.
Solution: Purify the crude material using column chromatography on silica gel. A solvent system of ethyl acetate in hexane or petroleum ether (e.g., starting at 5% and gradually increasing to 20% ethyl acetate) is typically effective for separating the less polar product from the more polar starting phenol.
Trituration: Try dissolving the oil in a minimal amount of a suitable solvent (like diethyl ether) and then adding a non-polar solvent in which the product is insoluble (like hexane or pentane) dropwise with vigorous stirring to induce precipitation or crystallization.
Section 3: Validated Experimental Protocols
The following protocols are designed for reliability and ease of troubleshooting.
Protocol 1: Classic Base-Catalyzed Acetylation
This method is robust and strongly favors O-acetylation.
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-2-methoxyphenol (1.0 equiv).
Solvent & Base: Dissolve the starting material in anhydrous pyridine (can be used in excess as the solvent) or an anhydrous solvent like dichloromethane (DCM) containing triethylamine (1.5 equiv).
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 equiv) dropwise with stirring.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (e.g., 8:2 Hexane:Ethyl Acetate).
Workup: Once the starting material is consumed, pour the reaction mixture into cold 1M HCl to neutralize the pyridine/triethylamine. Extract the product with ethyl acetate (3x).
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization if necessary.
This method is rapid, efficient, and operates under mild conditions.
Setup: In a flask, dissolve 4-chloro-2-methoxyphenol (1.0 equiv) in dichloromethane. Add a phase-transfer catalyst such as tetrabutylammonium chloride (TBAC) (0.1 equiv).
Aqueous Base: Add an equal volume of 10% aqueous sodium hydroxide solution. Cool the biphasic mixture to 0 °C with vigorous stirring.
Reagent Addition: Add acetyl chloride (1.1 equiv) dropwise to the rapidly stirred mixture.
Reaction: Continue stirring vigorously at 0 °C. The reaction is often complete within 5-30 minutes. Monitor by TLC.
Workup: Separate the organic layer. Wash it with water and then brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a typically high-purity product.
Reaction Pathway Visualization
Caption: Competing reaction pathways for the acetylation of 4-chloro-2-methoxyphenol.
References
Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach. (2013).
Acylation of Phenols. University of Calgary Department of Chemistry.
Why don't phenols show an acetyl
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
Amberlyst-15 catalyzed acetyl
Optimization
Technical Support Center: Scaling Up 1-Acetoxy-4-chloro-2-methoxybenzene Production
Introduction Welcome to the technical support center for the synthesis and scale-up of 1-Acetoxy-4-chloro-2-methoxybenzene. This molecule, a key ester intermediate, is frequently utilized in the synthesis of advanced pha...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the synthesis and scale-up of 1-Acetoxy-4-chloro-2-methoxybenzene. This molecule, a key ester intermediate, is frequently utilized in the synthesis of advanced pharmaceutical compounds and specialty chemicals. Scaling its production from the benchtop to pilot or industrial scale introduces a unique set of challenges that require a deep understanding of the underlying chemical principles.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical literature to ensure a robust, reproducible, and scalable synthesis.
Reaction Overview
The primary and most direct route to 1-Acetoxy-4-chloro-2-methoxybenzene is the O-acetylation of 4-chloro-2-methoxyphenol. This is an esterification reaction where the phenolic hydroxyl group is acylated, typically using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
Figure 1: General synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene via acetylation of 4-chloro-2-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for acetylating 4-chloro-2-methoxyphenol?
A1: The most prevalent methods involve reacting 4-chloro-2-methoxyphenol with an acetylating agent. The choice of agent and catalyst is critical:
Acetic Anhydride with a Base Catalyst: This is a very common and effective method. Bases like pyridine, triethylamine (TEA), or a catalytic amount of 4-dimethylaminopyridine (DMAP) are used to activate the phenol and neutralize the acetic acid byproduct. Milder inorganic bases like sodium bicarbonate can also be used, often under solvent-free conditions or in an appropriate solvent.[1][2][3]
Acetyl Chloride with a Stoichiometric Base: Acetyl chloride is more reactive than acetic anhydride but generates corrosive hydrogen chloride (HCl) gas. A stoichiometric amount of a non-nucleophilic base like pyridine or TEA is required to scavenge the HCl.
Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄) can catalyze the esterification, particularly with acetic acid, but this is a reversible equilibrium-limited process.[4] For this reason, using a highly efficient acetylating agent like acetic anhydride is generally preferred to drive the reaction to completion.
Q2: How can I monitor the reaction's progress to determine completion?
A2: The disappearance of the starting material (4-chloro-2-methoxyphenol) is the most reliable indicator of reaction completion. This can be monitored by:
Thin-Layer Chromatography (TLC): This is the quickest and most common lab-scale method. The product ester is significantly less polar than the starting phenol. A typical mobile phase would be a mixture of ethyl acetate and hexane. The phenol will have a lower Rf value than the ester.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These quantitative techniques are essential for process development and at-scale manufacturing. They allow for precise measurement of the conversion of the starting material and the formation of any byproducts.
Q3: What are the primary safety concerns when scaling up this reaction?
A3: The main safety risks are:
Exothermic Reaction: The acetylation reaction is exothermic. On a large scale, the heat generated can be significant, potentially leading to a runaway reaction if not properly controlled. Heat management through controlled reagent addition and efficient reactor cooling is critical.[5]
Corrosive Reagents: Acetyl chloride, acetic anhydride, and acid catalysts like sulfuric acid are corrosive. Appropriate personal protective equipment (PPE) and material compatibility for the reactor and transfer lines are essential.
Byproduct Handling: Reactions using acetyl chloride generate HCl gas, which must be scrubbed. Workup procedures often involve neutralizing acids or bases, which can also be exothermic.
Q4: My final product is an oil, but I've seen reports of it being a solid. Why is that?
A4: The physical state of 1-Acetoxy-4-chloro-2-methoxybenzene can be sensitive to purity. Highly pure material is a low-melting solid. The presence of residual solvent or minor impurities can depress the melting point, causing it to appear as an oil or waxy solid at room temperature. Proper purification is key to obtaining a crystalline product.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the synthesis and scale-up, offering potential causes and validated solutions.
Workflow for Troubleshooting Low Yield and Purity
Caption: Troubleshooting decision tree for low yield or purity.
Common Problems and Solutions
Problem
Potential Cause(s)
Recommended Solutions & Explanations
Low or No Yield
1. Insufficient Catalyst/Base: The base may be impure, hydrated, or used in insufficient quantity to drive the reaction.
1. Ensure the base (e.g., pyridine, TEA) is anhydrous and use at least a stoichiometric amount relative to the acid byproduct. For catalytic systems, ensure the catalyst is active.
2. Reaction Not Reaching Completion: Temperature may be too low or reaction time too short.
2. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC or GC until all the starting phenol is consumed.
3. Hydrolysis of Acetylating Agent: Presence of water will rapidly consume acetic anhydride or acetyl chloride before it can react with the phenol.
3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Product Contaminated with Starting Phenol
1. Incomplete Reaction: See above.
1. Drive the reaction to completion before beginning the workup.
2. Ineffective Workup: The acidic nature of the phenol was not exploited during purification.
2. During the aqueous workup, wash the organic layer with a mild base like saturated sodium bicarbonate or a dilute (5%) sodium carbonate solution.[6][7] This deprotonates the acidic phenol to its water-soluble phenoxide salt, which partitions into the aqueous layer, leaving the neutral ester product in the organic layer.
Product is Dark Brown or Black (Charring)
1. Aggressive Acid Catalysis: Using a strong protic acid like H₂SO₄ can cause charring if the temperature is not controlled.[4]
1. If using an acid catalyst, add it slowly to a cooled solution with vigorous stirring to dissipate localized heat. It is often better to use a base-catalyzed method to avoid this issue entirely.
2. Thermal Decomposition: The starting material or product may be unstable at elevated temperatures.
2. Avoid excessive heating. Most base-catalyzed acetylations proceed efficiently at or slightly above room temperature.
Product Hydrolyzes Back to Phenol During Workup
1. Prolonged Contact with Strong Base: Using a strong base like NaOH for the aqueous wash can saponify (hydrolyze) the ester product back to the starting phenol.
1. Use a milder base like NaHCO₃ for the workup.[8] If a stronger base is needed, keep the contact time short and perform the extraction at a low temperature.
2. Acidic Hydrolysis: Residual acid catalyst and water during workup can promote hydrolysis.
2. Ensure the acid catalyst is thoroughly neutralized and removed before any final purification steps like distillation, where heat and residual acid could cause decomposition.
Key Scale-Up Considerations
Transitioning from a 100 mL flask to a 100 L reactor is not a linear process. The following factors become critical.[5]
Parameter
Lab-Scale Challenge
Pilot/Industrial-Scale Solution & Rationale
Heat Management
The high surface-area-to-volume ratio of a flask allows for easy heat dissipation.
The low surface-area-to-volume ratio of a large reactor traps heat. Solution: Employ a reactor with a cooling jacket, monitor the internal reaction temperature (not just the jacket temperature), and control the rate of addition of the acetylating agent to manage the exotherm.[5]
Mixing Efficiency
A magnetic stir bar provides adequate mixing for small volumes.
Inadequate mixing in a large vessel can create "hot spots" and concentration gradients, leading to side reactions and lower yields. Solution: Use a properly designed overhead mechanical stirrer (e.g., pitched-blade turbine or anchor stirrer) and conduct mixing studies to ensure homogeneity.[5]
Reagent Addition
Reagents are often added quickly via a pipette or funnel.
Rapid addition of the entire charge of a reagent can lead to an uncontrollable exotherm. Solution: Add the acetylating agent or catalyst subsurface via a dip tube over a calculated period. This ensures it reacts immediately and disperses, preventing localized high concentrations and overheating.
Workup & Phase Separation
Separations in a funnel are quick and emulsions are easily observed.
Large volume extractions can lead to stable emulsions, making phase separation difficult and time-consuming. Solution: Use an appropriate amount of wash solution (typically 20-30% of the organic volume), allow adequate settling time, and consider adding a small amount of brine to help break emulsions.
This protocol describes a reliable lab-scale synthesis using pyridine as the base.
Materials & Reagents:
4-chloro-2-methoxyphenol (1.0 eq)
Pyridine, anhydrous (1.5 eq)
Acetic Anhydride (1.2 eq)
Dichloromethane (DCM), anhydrous (approx. 5-10 mL per gram of phenol)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-chloro-2-methoxyphenol.
Reagent Addition: Dissolve the phenol in anhydrous DCM. Add anhydrous pyridine and cool the mixture to 0 °C in an ice bath.
Acetylation: Add acetic anhydride dropwise to the stirred solution, ensuring the internal temperature does not rise above 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to neutralize the excess pyridine.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2x).
Washing: Combine the organic layers and wash sequentially with:
1 M HCl (to remove the last traces of pyridine)
Saturated NaHCO₃ solution (to remove any acetic acid and unreacted phenol)[7]
Brine (to break up emulsions and begin the drying process)
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil or solid can be purified by recrystallization from a solvent system like ethanol/water or heptane/ethyl acetate, or by vacuum distillation if it is a liquid.
References
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
ResearchGate. (2015). Scale-up Production and Optimization Study on the Esterification of Palm based Fatty Acid and Triethanolamine. Retrieved from [Link]
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
Sciencemadness.org. (2013). Esterification scale-up = problems?!. Retrieved from [Link]
LabManager. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
LookChem. (n.d.). 2-(4-chloro-2-methoxyphenyl)acetyl chloride CAS NO.171274-39-8. Retrieved from [Link]
MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
Asian Journal of Chemistry. (2012). An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Retrieved from [Link]
Journal of the Serbian Chemical Society. (2002). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-Buten-1-ol, 4-(diethylamino)-, acetate ester. Retrieved from [Link]
MDPI. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure for the synthesis of various organic compounds. Retrieved from [Link]
ResearchGate. (n.d.). Acetylation of alcohols and phenols. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: REF-SYN-4C2M
Subject: Protocol Refinement, Troubleshooting, and Green Chemistry Optimization
Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center for the synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene (also known as 4-chloro-2-methoxyphenyl acetate). This compound is a critical intermediate, often derived from 4-chloro-2-methoxyphenol (4-chloroguaiacol) .
This guide moves beyond basic textbook recipes. It addresses the real-world challenges of scale-up, purity profiles, and "green" process refinement. We have structured this support ticket into three operational tiers: Synthesis , Purification , and Validation .
Critical Safety Alert
Acetic Anhydride/Acetyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water.
Phenolic Precursors: 4-chloro-2-methoxyphenol is toxic and can cause severe skin burns.
Exotherm Control: Acetylation is exothermic. On scales >10g, active cooling is mandatory to prevent thermal runaway.
Tier 1: Synthesis Protocols (The Reaction)
User Query: "My standard acetylation yield is inconsistent. How can I improve reproducibility?"
Diagnosis: Inconsistent yields in acetylation are often due to moisture ingress (hydrolyzing the reagent) or incomplete conversion due to weak catalysis.
We recommend two protocols: the Standard High-Throughput Method (robust, established) and the Refined Green Method (sustainable, high atom economy).
Protocol A: Standard Base-Catalyzed Acetylation (The Workhorse)
Best for: Routine small-scale synthesis where pyridine removal is manageable.
Charge: In a dry flask under
, dissolve 4-chloro-2-methoxyphenol (1.0 equiv) in DCM (Dichloromethane) or EtOAc (Ethyl Acetate).
Catalyst: Add Pyridine (1.2 equiv) or Triethylamine (
) (1.2 equiv).
Tech Note: Add a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.05 equiv) to accelerate sluggish reactions significantly.
Addition: Cool to 0°C. Add Acetic Anhydride (
) (1.1 equiv) dropwise.
Why? Controlling the exotherm prevents the formation of colored quinone byproducts.
Reaction: Warm to Room Temperature (RT). Stir for 2–4 hours.
Quench: Add water carefully to hydrolyze excess anhydride.
Protocol B: Iodine-Catalyzed "Green" Acetylation (The Refinement)
Best for: Large scale, avoiding toxic pyridine, and ease of workup.
Charge: Mix 4-chloro-2-methoxyphenol (1.0 equiv) and Acetic Anhydride (1.2 equiv) neat (solvent-free) or in minimal EtOAc .
Catalyst: Add Molecular Iodine (
) (1–5 mol%).
Reaction: Stir at RT for 15–30 minutes. The reaction is extremely fast.
Mechanism:[1][2][3][4][5][6] Iodine acts as a mild Lewis acid, activating the carbonyl carbon of the anhydride.
Quench: Add aqueous Sodium Thiosulfate (
) to neutralize the iodine (color changes from brown to clear).
Visual Workflow: Synthesis Logic
Caption: Comparative workflow for Standard (Base-catalyzed) vs. Refined (Iodine-catalyzed) synthesis.
Tier 2: Purification & Isolation (The Cleanup)
User Query: "The product has a persistent pink/brown hue. How do I remove it?"
Diagnosis: Phenols are prone to oxidation, forming quinones (pink/red) or polymerized impurities. This often happens if the reaction runs too hot or if the starting material was aged.
Troubleshooting Guide:
Issue
Cause
Solution
Pink/Red Color
Trace Quinones
Activated Carbon Treatment: Dissolve crude in hot EtOH, add activated charcoal, reflux 15 min, filter hot through Celite.
Vinegar Smell
Residual Acetic Acid
Bicarbonate Wash: Wash organic layer with saturated until bubbling ceases completely.
Oily Product
Solvent Trapping
High Vacuum: The product is a low-melting solid/oil. Dry under high vacuum (<1 mbar) for 4h.
Pyridine Smell
Residual Base
CuSO4 Wash: If using Protocol A, wash with 10% solution. Pyridine forms a water-soluble blue complex.
Refined Purification Protocol: Crystallization
While often isolated as an oil, high-purity material can be crystallized.
Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate (using Hexane as the antisolvent).
Procedure: Dissolve in minimal hot solvent. Cool slowly to RT, then to 4°C. Seed with a pure crystal if available.
Tier 3: Analytical Validation (The Proof)
User Query: "How do I distinguish the product from the starting phenol by NMR?"
Validation Metrics:
You must confirm the disappearance of the phenolic -OH and the appearance of the acetate -CH3.
Expected Data Profile:
Feature
4-chloro-2-methoxyphenol (Start)
Target: 1-Acetoxy-4-chloro-2-methoxybenzene
1H NMR (Acetate)
Absent
Singlet, ~2.30 ppm (3H)
1H NMR (Methoxy)
Singlet, ~3.85 ppm
Singlet, ~3.80–3.85 ppm
1H NMR (Aromatic)
~6.7–6.9 ppm
Shifts slightly downfield due to ester EWG.
1H NMR (OH)
Broad singlet, ~5.5 ppm
Absent
IR (Carbonyl)
Absent
Strong band at ~1760 cm⁻¹ (Ester C=O)
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis failures.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Phukan, P. "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions."[4] Tetrahedron Letters, 2004, 45(24), 4785-4787. Link
Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for nucleophilic acyl substitution).
PubChem Compound Summary. "4-Chloro-2-methoxyphenol" (Precursor data). Link
Chakraborti, A. K., et al. "An Efficient and Green Protocol for the Acetylation of Alcohols and Phenols." Journal of Organic Chemistry, 2003.
For further assistance, please reply to this ticket with your specific TLC Rf values and solvent system used.
Technical Characterization & Comparative Analysis: 1-Acetoxy-4-chloro-2-methoxybenzene
[1] Executive Summary 1-Acetoxy-4-chloro-2-methoxybenzene (also identified as 4-chloro-2-methoxyphenyl acetate or O-acetyl-4-chloroguaiacol) represents the ester-protected derivative of 4-chloro-2-methoxyphenol.[1][2] In...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-Acetoxy-4-chloro-2-methoxybenzene (also identified as 4-chloro-2-methoxyphenyl acetate or O-acetyl-4-chloroguaiacol) represents the ester-protected derivative of 4-chloro-2-methoxyphenol.[1][2] In drug development and organic synthesis, this molecule often serves as a stable intermediate, protecting the labile phenolic hydroxyl group during multi-step chlorination or oxidation workflows.
This guide provides a comparative spectral analysis between the starting material (SM), 4-chloro-2-methoxyphenol , and the acetylated product (P). By analyzing the specific shifts in NMR and IR, researchers can definitively validate reaction completion and product purity.[1]
Synthesis & Characterization Workflow
The following logic flow outlines the critical path for synthesizing and characterizing the target molecule. This workflow emphasizes the "Protection-Validation" cycle essential in medicinal chemistry.[1]
Figure 1: Synthesis and spectral validation workflow for 1-acetoxy-4-chloro-2-methoxybenzene.
The transformation from phenol to phenyl acetate induces a dramatic change in the functional group region of the IR spectrum.[1] This is the primary "quick check" for reaction progress.
The shift of the carbonyl band is diagnostic.[1][3] While aliphatic esters (like ethyl acetate) appear around 1740 cm⁻¹, phenolic esters typically absorb at 1760–1770 cm⁻¹ .[1] This "blue shift" (higher energy) is caused by the electron-withdrawing nature of the phenyl ring, which reduces the resonance donation of the ether oxygen into the carbonyl, increasing the double-bond character of the C=O bond [1].
Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][8][9][10][11]
NMR provides the definitive structural proof.[1] The acetylation introduces a new methyl singlet and causes a predictable downfield shift of the aromatic protons due to the deshielding cone of the carbonyl group.[1]
1H NMR Spectral Data (CDCl₃, 400 MHz)
Position
Proton Type
Multiplicity
Chemical Shift (δ ppm)
Coupling (J Hz)
Interpretation
1
Acetyl-CH₃
Singlet (3H)
2.30 – 2.35
-
Diagnostic peak for acetylation.[1][2] Distinct from solvent impurities.
2
Methoxy-CH₃
Singlet (3H)
3.80 – 3.85
-
Remains relatively stable compared to SM, slight shift possible.[1][2]
3
Ar-H (H-3)
Doublet (1H)
6.92 – 6.98
J ≈ 2.5
Meta-coupling to H-5.[1][2] Located between OMe and Cl.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The resulting oil often solidifies upon standing.[1][2] If necessary, recrystallize from ethanol/hexane or purify via silica gel chromatography (10% EtOAc in Hexane).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for Phenolic Ester IR shifts).
National Institute of Standards and Technology (NIST). (2023).[1][2] Mass Spectral Library & WebBook: 4-Chloro-2-methoxyphenol data.[1] Retrieved from [Link]
biological activity comparison of 1-Acetoxy-4-chloro-2-methoxybenzene derivatives
Introduction: Unveiling the Therapeutic Potential of the Methoxybenzene Scaffold In the landscape of medicinal chemistry, the methoxybenzene scaffold is a recurring motif in a multitude of biologically active compounds....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of the Methoxybenzene Scaffold
In the landscape of medicinal chemistry, the methoxybenzene scaffold is a recurring motif in a multitude of biologically active compounds. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, influencing everything from metabolic stability to receptor binding affinity. While direct and extensive research on 1-Acetoxy-4-chloro-2-methoxybenzene derivatives specifically is limited in publicly available literature, a wealth of data exists for the broader class of 2-methoxyphenol and other methoxybenzene derivatives. This guide provides a comprehensive, comparative analysis of the biological activities exhibited by these structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The strategic placement of methoxy, chloro, and acetoxy groups on a benzene ring can dramatically alter the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. This guide will synthesize findings from various studies to explore the antioxidant, anti-inflammatory, anticancer, and antimicrobial potential of these derivatives. By examining the structure-activity relationships (SAR) of related compounds, we can extrapolate potential avenues for the design and development of novel therapeutics based on the 1-Acetoxy-4-chloro-2-methoxybenzene core.
Comparative Biological Activities: A Multifaceted Profile
The derivatives of methoxybenzene have demonstrated a remarkable range of biological effects. The following sections will delve into specific activities, presenting comparative data where available and elucidating the experimental basis for these findings.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a myriad of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders[1]. The phenolic hydroxyl group, often present in methoxybenzene derivatives, is a key player in their antioxidant capacity, enabling them to scavenge free radicals.
Several studies have employed the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays to quantify the antioxidant potential of these compounds[1][2][3]. For instance, a study on various 2-methoxyphenol derivatives demonstrated a linear relationship between their anti-DPPH radical activity and ionization potential[4][5].
Table 1: Comparative Antioxidant Activity of Methoxybenzene Derivatives
This widely used assay provides a rapid and sensitive method to evaluate the antioxidant potential of a compound.
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
Compound Preparation: The test compounds are prepared in a series of concentrations.
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound.
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[2].
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 517 nm)[2].
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The causality behind this protocol lies in the fact that the DPPH radical has a deep violet color in solution, and it becomes colorless or pale yellow upon reduction by an antioxidant. The decrease in absorbance is directly proportional to the radical scavenging activity of the compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Several methoxybenzene derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting key enzymes like cyclooxygenase (COX)[4][5]. The selective inhibition of COX-2 is a particularly attractive strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects[5].
Studies on 2-methoxyphenols have shown that many of these compounds are COX-2 inhibitors[4][5]. For example, dehydrodiisoeugenol, a dimer of a 2-methoxyphenol, was identified as a potent COX-2 inhibitor[4][5].
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is a standard method for screening acute anti-inflammatory activity.
Animal Grouping: Animals (e.g., albino rats) are divided into control, standard (e.g., indomethacin), and test groups[7][8].
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally[7][8]. The control group receives the vehicle.
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each rat.
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 4, and 24 hours) after carrageenan injection using a plethysmometer.
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
The rationale for this protocol is that carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different mediators of inflammation.
Caption: Potential Mechanism of Anti-inflammatory Action.
The search for novel anticancer agents is a cornerstone of pharmaceutical research. Methoxybenzene derivatives have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.
For instance, a series of 1,3,4-thiadiazole derivatives containing a 3-methoxyphenyl substituent were synthesized and evaluated for their anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines[9]. Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed significant anticancer activity against various cancer cell lines, with compound 6h (4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol) showing notable activity against SNB-19, NCI-H460, and SNB-75 cell lines[10].
Table 2: Comparative Anticancer Activity of Methoxybenzene Derivatives
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution.
Incubation: The plate is incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm).
Calculation of IC50: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
The scientific principle of this assay is that only viable cells with active mitochondria can reduce the tetrazolium salt MTT to formazan. The amount of formazan produced is proportional to the number of viable cells.
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Methoxybenzene derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
A study on 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) demonstrated moderate in vitro antibacterial activity against several Salmonella species, with Minimum Inhibitory Concentrations (MICs) of 64 µg/mL against Salmonella typhi (ATCC 6539), Salmonella paratyphi A, and Salmonella typhimurium[12]. Another study reported that 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria with an MIC of 8 µg/mL[10].
Table 3: Comparative Antimicrobial Activity of Methoxybenzene Derivatives
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
Compound Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This protocol provides a quantitative measure of the antimicrobial potency of a compound by identifying the minimum concentration required to inhibit microbial growth.
Conclusion and Future Directions
The diverse biological activities of methoxybenzene derivatives, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, underscore the therapeutic potential of this chemical scaffold. While direct experimental data on 1-Acetoxy-4-chloro-2-methoxybenzene derivatives remains to be extensively explored, the comparative analysis of structurally related compounds provides a strong rationale for their investigation.
Future research should focus on the synthesis and biological evaluation of a focused library of 1-Acetoxy-4-chloro-2-methoxybenzene derivatives. Structure-activity relationship studies will be crucial in identifying the key structural features that govern their biological activity and in optimizing their potency and selectivity. Furthermore, elucidation of their mechanisms of action through molecular docking and in-depth cellular and in vivo studies will be essential for their advancement as potential therapeutic agents. The insights presented in this guide serve as a foundational resource to inspire and direct these future research endeavors.
References
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. Meikai University School of Dentistry.
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-283.
Jeremić, S., et al. (2019).
Al-Amiery, A. A., et al. (2020).
Al-Amiery, A. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
BenchChem. (2025).
Al-Sultani, K. H., et al. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
Szymański, P., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7008.
Kumar, R., et al. (2012).
Hamad, A. J. K., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.
Abdel-Gawad, H., et al. (2016). Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. Longdom.org.
Wang, Y., et al. (2022). Synthesis, crystal structure and anticancer activity of 4-chloro-2-methoxybenzoic acid transition metal complexes.
Krátký, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
Sharma, K., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Publishing.
Kumar, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC.
Kumar, B. V., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.
Lee, S., et al. (2012).
Kochetkova, T. V., et al. (2025). Synthesis of a New Bis(1,2,4-Triazole)
Kukharskyy, V., et al. (2024). Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. Experimental and Clinical Physiology and Biochemistry.
Minta, J., et al. (2024).
Saptarini, N. M., et al. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impactfactor.
Mbah, J., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Scientific Research Publishing.
Abdullah, I., et al. (2016). Anti-Inflammatory Trends of New Benzimidazole Derivatives.
Ahmadi, F., et al. (2014).
ACG Publications. (2023). Records of Natural Products Articles.
Comparative Characterization Guide: 1-Acetoxy-4-chloro-2-methoxybenzene & Isomers
The following guide details the characterization, synthesis, and differentiation of 1-Acetoxy-4-chloro-2-methoxybenzene (also known as 4-Chloroguaiacol Acetate ). This compound is a critical analytical standard in enviro...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the characterization, synthesis, and differentiation of 1-Acetoxy-4-chloro-2-methoxybenzene (also known as 4-Chloroguaiacol Acetate ). This compound is a critical analytical standard in environmental monitoring (pulp bleaching effluents) and a structural motif in lignin degradation studies.
Executive Summary
1-Acetoxy-4-chloro-2-methoxybenzene (Target ) is the acetylated derivative of 4-chloroguaiacol. In gas chromatography (GC) and mass spectrometry (MS) workflows, acetylation is the "gold standard" derivatization method to improve volatility and peak shape of chlorophenols.
This guide compares the Target against its primary regioisomers (3-, 5-, and 6-chloroguaiacol acetates). The distinction is vital because these isomers often co-elute in complex matrices, and their biological activities (toxicity/bioaccumulation) differ significantly.
Feature
Target (4-Chloro)
Isomers (3-, 5-, 6-Chloro)
Origin
Chlorination of guaiacol (para-directing)
Minor byproducts or specific synthesis
GC Elution
Typically late-eluting (high boiling point)
Varies; ortho-Cl often elutes earlier
NMR Signature
ABX System ( & )
Varies (e.g., AMX, A2B)
Key MS Fragment
158 (Loss of Acetyl)
Same (Requires retention time/NMR to distinguish)
Structural Analysis & Isomerism
The core structure is a benzene ring with three substituents: an Acetoxy group (-OAc) at position 1, a Methoxy group (-OMe) at position 2, and a Chlorine atom (-Cl).
Caption: Step-by-step synthesis and purification workflow.
Performance Data & Characterization
Spectroscopic Data (NMR)
The position of the chlorine atom disrupts the symmetry of the aromatic ring, creating distinct coupling patterns.
Isomer
Proton H3
Proton H5
Proton H6
Coupling Pattern
4-Chloro (Target)
Substituted
6.95 (dd)
7.05 (d)
ABX: Hz (ortho), Hz (meta).
5-Chloro
6.90 (d)
Substituted
7.10 (d)
AB: Two doublets with only meta coupling ( Hz).
6-Chloro
7.00 (d)
7.20 (t)
Substituted
AMX: Complex pattern; H5 is a triplet or dd.
Note: Chemical shifts (
) are approximate (in CDCl) and relative to TMS.
Chromatographic Performance (GC-MS)
In a standard DB-5MS column (30m x 0.25mm), the elution order is generally governed by boiling point and polarity. The acetoxy group masks the phenolic -OH, reducing tailing.
Retention Index (RI): ~1550 - 1650 (varies by temperature program).
cross-validation of experimental data for 1-Acetoxy-4-chloro-2-methoxybenzene
Technical Guide: Cross-Validation of Experimental Data for 1-Acetoxy-4-chloro-2-methoxybenzene Core Directive: The "Locked" Phenol Strategy In the synthesis of complex vanilloids and pharmaceutical precursors, 1-Acetoxy-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Cross-Validation of Experimental Data for 1-Acetoxy-4-chloro-2-methoxybenzene
Core Directive: The "Locked" Phenol Strategy
In the synthesis of complex vanilloids and pharmaceutical precursors, 1-Acetoxy-4-chloro-2-methoxybenzene (also referred to as 4-Chloro-2-methoxyphenyl acetate) serves a critical function: it is the "metabolic lock" on the reactive phenolic hydroxyl group of 4-chloroguaiacol.
While often treated merely as an intermediate, the validation of this compound is the primary checkpoint for ensuring downstream purity. If the acetylation is incomplete, the remaining free phenol acts as a radical trap, poisoning subsequent palladium-catalyzed cross-couplings or oxidation reactions.
This guide moves beyond basic identity confirmation. It establishes a Cross-Validation Protocol —a system where the molecule is validated not just by what it is (spectroscopy), but by how it behaves (reactivity and stability) relative to its alternatives.
Structural Validation: The "Acetate Switch"
To scientifically validate this compound, we do not look at the spectrum in isolation. We look for the "Acetate Switch" —the specific differential signals that confirm the masking of the hydroxyl group.
A. Spectroscopic Signatures (Differential Analysis)
The following table summarizes the expected experimental shifts when converting the precursor (4-Chloro-2-methoxyphenol) to the target (1-Acetoxy-4-chloro-2-methoxybenzene).
Technical Insight: The most common failure mode is silent hydrolysis. If your IR spectrum shows a "hump" around 3400 cm⁻¹ despite a clean NMR, your sample contains trace moisture that has hydrolyzed the surface layer. The Acetate is sensitive to base-catalyzed hydrolysis; always store under inert atmosphere.
B. Visualizing the Validation Logic
The following diagram illustrates the logical flow for accepting a batch of material based on multi-modal data.
Figure 1: The "Acetate Switch" Validation Workflow. Note the parallel requirement of NMR and IR to rule out partial hydrolysis.
Performance Comparison: Why This Protecting Group?
In drug development, the choice of protecting group dictates the synthetic route. Below is an objective comparison of 1-Acetoxy-4-chloro-2-methoxybenzene against its two primary alternatives: the Free Phenol and the Methyl Ether (Veratrole derivative).
Comparative Data Table
Feature
1-Acetoxy-4-chloro-2-methoxybenzene (Target)
4-Chloro-2-methoxyphenol (Free Phenol)
4-Chloro-1,2-dimethoxybenzene (Methyl Ether)
Oxidative Stability
High (Resistant to quinone formation)
Low (Prone to oxidation/color change)
Very High
Deprotection
Mild (K₂CO₃/MeOH or Lipase)
N/A
Harsh (BBr₃ or AlCl₃ - Lewis Acids)
Atom Economy
Moderate (Loss of acetate)
100%
Moderate (Loss of methyl)
Crystallinity
Excellent (Sharp melting point)
Good
Good
Use Case
Late-stage functionalization
Starting Material
Permanent blocking
Experimental Insight: The "Goldilocks" Zone
The Problem with Phenols: Free phenols (Alternative 1) are susceptible to oxidative coupling. If you attempt a nitration or halogenation on the free phenol, you often get "tarry" byproducts due to the high electron density of the ring.
The Problem with Methyl Ethers: While stable, removing a methyl ether (Alternative 2) requires harsh Lewis acids like Boron Tribromide (BBr₃). This is incompatible with acid-sensitive moieties elsewhere in a drug candidate.
The Acetate Advantage: The acetate group is electron-withdrawing enough to deactivate the ring slightly (preventing oxidation) but can be removed under mildly basic conditions (pH 10) that leave other sensitive groups intact.
Experimental Protocols
These protocols are designed to be self-validating . The completion of the reaction is the proof of the structure.
Protocol A: Synthesis & Validation (Acetylation)
Objective: Convert 4-chloroguaiacol to the acetate and validate conversion.
Setup: Dissolve 4-chloro-2-methoxyphenol (10 mmol) in Dichloromethane (DCM, 20 mL).
Reagent Addition: Add Pyridine (12 mmol) followed by Acetic Anhydride (12 mmol) dropwise at 0°C.
Causality: Pyridine acts as both the base and the nucleophilic catalyst. Adding it before the anhydride prevents acid buildup.
Reaction: Stir at Room Temperature for 2 hours.
Validation Checkpoint (TLC):
Eluent: 20% Ethyl Acetate in Hexane.
Observation: The product spot should move significantly higher (Rf ~0.6) than the starting phenol (Rf ~0.3) due to loss of hydrogen bonding.
Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃ (to remove acetic acid). Dry over MgSO₄.
Yield: Expected >95% as a white crystalline solid.
Protocol B: Stress Test (Hydrolytic Stability)
Objective: Confirm stability limits for storage.
Method: Dissolve 50 mg of the product in a biphasic mixture of Ethyl Acetate (2 mL) and Phosphate Buffer (pH 7.4, 2 mL).
Incubation: Stir vigorously for 24 hours at 25°C.
Analysis: Inject organic layer into GC-MS.
Pass Criteria: < 1% reversion to 4-chloro-2-methoxyphenol.
Fail Criteria: Appearance of peak at
158.
Mechanistic Pathway Visualization
Understanding the reactivity allows for better troubleshooting. The diagram below details the protection/deprotection cycle.
Figure 2: The Protection-Deprotection Cycle. The Acetate acts as a temporary "mask" for the phenol.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Chlorophenol Derivatives and Acetates. NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. Compound Summary: 4-Chloroguaiacol (Parent Phenol). National Library of Medicine. Available at: [Link]
Collins, K. D., & Glorius, F. "Rapid Assessment of Protecting-Group Stability."[2] Chemistry – A European Journal, 2014.[2] (Provides methodology for comparative stability testing). Available at: [Link]
Assessing Novelty: 1-Acetoxy-4-chloro-2-methoxybenzene vs. Traditional Chloroguaiacol Derivatives
Executive Summary: The Strategic Value of Acetylation 1-Acetoxy-4-chloro-2-methoxybenzene (CAS: 85430-09-7), also known as 4-chloro-2-methoxyphenyl acetate , represents a critical structural modification of the parent co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of Acetylation
1-Acetoxy-4-chloro-2-methoxybenzene (CAS: 85430-09-7), also known as 4-chloro-2-methoxyphenyl acetate , represents a critical structural modification of the parent compound, 4-chloro-2-methoxyphenol (4-chloroguaiacol). While the parent phenol is a well-documented metabolite and environmental marker, the acetoxy derivative offers distinct physicochemical advantages that are often overlooked in standard screening libraries.
This guide assesses the novelty of the acetoxy derivative not as a standalone therapeutic, but as a stabilized, lipophilic prodrug scaffold and a high-fidelity synthetic intermediate . By masking the reactive phenolic hydroxyl group, this molecule enables precise control over oxidative stability and membrane permeability, addressing key limitations of the free phenol in drug discovery and environmental standard applications.
Chemical Identity & Structural Distinction
To ensure experimental precision, researchers must distinguish the target molecule from its phenylacetic acid analogs, which share similar nomenclature but distinct reactivity profiles.
Feature
Target Molecule
Common Confusant
Name
1-Acetoxy-4-chloro-2-methoxybenzene
Ethyl 2-(4-chloro-2-methoxyphenyl)acetate
CAS
85430-09-7
193290-23-2
Structure Type
Phenolic Ester (O-Acetyl)
Phenylacetic Acid Ester
Reactivity
Hydrolyzes to Phenol + Acetic Acid
Hydrolyzes to Phenylacetic Acid + Ethanol
Primary Utility
Prodrug / Protected Phenol
Auxin Analog / Herbicide Scaffold
Comparative Analysis: Acetate vs. Free Phenol
The "novelty" of the acetoxy derivative lies in its ability to modulate the physicochemical properties of the parent chloroguaiacol. This section quantifies those differences.
Stability & Oxidation Resistance
Free chloroguaiacols are susceptible to oxidation, leading to the formation of quinones and dimers, particularly in basic media or under enzymatic stress.
Novelty Claim: The acetyl group acts as a "sacrificial shield," preventing premature oxidation of the aromatic ring until specific hydrolytic conditions are met.
Mechanism: Electronic withdrawal by the ester carbonyl reduces electron density on the ring, stabilizing it against electrophilic attack and oxidative coupling.
Lipophilicity & Bioavailability (In Silico Prediction)
The acetylation significantly alters the partition coefficient (LogP), a critical parameter for membrane permeability in drug development.
Property
4-Chloro-2-methoxyphenol (Parent)
1-Acetoxy-4-chloro-2-methoxybenzene (Novel)
Impact
LogP (Est.)
~2.4
~2.9 - 3.1
Enhanced Permeability: Improved passive transport across lipid bilayers.
H-Bond Donors
1 (Phenolic OH)
0
Reduced Polarity: Eliminates non-specific binding to polar matrices.
Water Solubility
Moderate
Low
Formulation: Requires organic co-solvents (DMSO, EtOH) for bioassays.
Metabolic Activation Pathway
The acetoxy derivative functions as a prodrug . It is biologically inactive in its ester form but is rapidly converted to the active phenol by intracellular esterases (e.g., carboxylesterases).
Figure 1: Metabolic activation pathway. The acetoxy derivative crosses cell membranes efficiently before being hydrolyzed to the active chloroguaiacol and acetate.
Experimental Protocols
These protocols are designed to validate the synthesis and hydrolytic stability of the molecule.
Synthesis: Acetylation of 4-Chloro-2-methoxyphenol
Objective: High-yield synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene.
Scale: 10 mmol.
Reagents:
4-Chloro-2-methoxyphenol (1.58 g, 10 mmol)
Acetic Anhydride (1.2 mL, 12 mmol)
Pyridine (1.0 mL, catalytic/solvent)
Dichloromethane (DCM) (20 mL)
Procedure:
Dissolution: Dissolve 4-chloro-2-methoxyphenol in DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
Addition: Add Pyridine (1.0 mL) followed by the dropwise addition of Acetic Anhydride (1.2 mL) at 0°C (ice bath).
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.4) should disappear, replaced by the less polar ester (Rf ~0.6).
Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (2 x 15 mL) to remove pyridine, followed by saturated NaHCO₃ (2 x 15 mL) and brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: If necessary, recrystallize from cold ethanol or purify via silica gel flash chromatography.
Assay: Esterase-Mediated Hydrolysis Kinetics
Objective: Determine the half-life (
) of the prodrug in plasma-like conditions.
Protocol:
Preparation: Prepare a 10 mM stock solution of 1-Acetoxy-4-chloro-2-methoxybenzene in DMSO.
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing Porcine Liver Esterase (10 units/mL) at 37°C.
Sampling: Aliquot 100 µL samples at t = 0, 5, 10, 30, 60, and 120 minutes.
Quenching: Immediately add 100 µL of ice-cold Acetonitrile to stop the reaction.
Analysis: Centrifuge (10,000 x g, 5 min) and analyze the supernatant via HPLC-UV (280 nm).
Calculation: Plot
vs. time. The slope gives .
Novelty Assessment Summary
The following matrix summarizes the strategic advantages of using 1-Acetoxy-4-chloro-2-methoxybenzene over the standard 4-chloro-2-methoxyphenol.
Orthogonal protection strategies in complex synthesis.
Metabolic Profile
Direct Conjugation
Controlled Release
Prodrug design for sustained delivery.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86458, 4-Chloro-2-methoxyphenyl acetate. Retrieved from [Link]
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanistic grounding for esterase hydrolysis). Retrieved from [Link]
Safety & Regulatory Compliance
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